3-Acetyl-2-fluoropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHTCBOJCVCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507653 | |
| Record name | 1-(2-Fluoropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79574-70-2 | |
| Record name | 1-(2-Fluoropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Acetyl-2-fluoropyridine CAS number 79574-70-2
An In-depth Technical Guide to 3-Acetyl-2-fluoropyridine (CAS 79574-70-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. It covers physicochemical properties, a detailed potential synthesis protocol, and its strategic applications in drug discovery, with a focus on its structural and functional significance.
Core Compound Properties
This compound is an organic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and an acetyl group at the 3-position.[1] This specific arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of derivative compounds.[3][4][5]
Physicochemical Data
The key physicochemical properties of this compound are summarized below. Data is compiled from various chemical suppliers and predictive models where experimental values are not available.
| Property | Value | Source(s) |
| CAS Number | 79574-70-2 | [1][6][7] |
| Molecular Formula | C₇H₆FNO | [1][6][7][8] |
| Molecular Weight | 139.13 g/mol | [1][6][7][8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 85 °C @ 10 Torr | [9] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [9] |
| pKa | -2.23 ± 0.10 (Predicted) | [9] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [7][9] |
Structural Information
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(2-fluoropyridin-3-yl)ethan-1-one | [1] |
| Synonyms | 1-(2-Fluoro-3-pyridinyl)ethanone, Ethanone, 1-(2-fluoro-3-pyridinyl)- | [1] |
| SMILES | CC(=O)c1cccnc1F | [1][6] |
| InChI | InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | [1][6] |
Synthesis and Experimental Protocol
While specific, peer-reviewed synthesis protocols for this compound are not widely published, a viable synthetic route can be designed based on established organometallic reactions used for analogous compounds, such as 3-acetyl-2-chloropyridine.[10] The following protocol describes a plausible and detailed methodology for its preparation starting from 2-fluoronicotinic acid.
Proposed Synthesis Workflow
The overall transformation involves the conversion of a carboxylic acid to a methyl ketone, a common strategy in organic synthesis. This is achieved by first forming a lithium salt of the starting material, which is then subjected to nucleophilic addition by a Grignard reagent.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-fluoronicotinic acid.
Materials:
-
2-Fluoronicotinic acid
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
Step 1: Formation of Lithium 2-Fluoronicotinate
-
In a 250 mL round-bottom flask, dissolve 14.1 g (0.1 mol) of 2-fluoronicotinic acid in 100 mL of deionized water.
-
To this solution, add 4.2 g (0.1 mol) of lithium hydroxide monohydrate in portions with stirring. Stir until all solids have dissolved and the solution is clear.
-
Remove the water under reduced pressure using a rotary evaporator to yield the crude lithium 2-fluoronicotinate salt.
-
Dry the resulting solid under a high vacuum for at least 4 hours to remove any residual water.
Step 2: Grignard Reaction and Formation of this compound
-
Set up a 500 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
Suspend the dried lithium 2-fluoronicotinate (from Step 1) in 150 mL of anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 70 mL (0.21 mol) of 3.0 M methylmagnesium bromide solution via the dropping funnel over a period of 60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude oil via vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile intermediate. Its value lies in the strategic combination of its three key structural features: the pyridine ring, the fluorine atom, and the acetyl group.
The incorporation of a fluorinated pyridine scaffold is a well-established strategy in medicinal chemistry to enhance drug properties such as metabolic stability, target potency, and pharmacokinetics.[4][11] The fluorine atom's high electronegativity can modulate the pKa of the pyridine nitrogen and influence non-covalent interactions within a protein binding site.[3]
Strategic Utility in Synthesis
The functional groups of this compound offer multiple handles for subsequent chemical modifications, allowing for its integration into diverse molecular architectures.
Caption: Chemical reactivity and synthetic potential of this compound.
-
2-Fluoro Group: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the straightforward introduction of various nitrogen, oxygen, or sulfur nucleophiles at the 2-position, a common step in building complex heterocyclic systems.
-
3-Acetyl Group: The carbonyl moiety of the acetyl group is a versatile functional handle.[1] It can be:
-
Reduced to an alcohol, which can be further functionalized.
-
Oxidized to a carboxylic acid.
-
Used in condensation reactions to form larger ring systems like pyrimidines or other fused heterocycles.
-
Act as a precursor for halogenation at the alpha-carbon to create a new reactive site.
-
-
Pyridine Ring: The pyridine core itself can participate in metal-catalyzed cross-coupling reactions if further derivatized, or its nitrogen atom can be quaternized to modify solubility and electronic properties.
This combination makes this compound a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with many organic compounds, this compound should be handled with care by trained professionals in a well-ventilated chemical fume hood.[8]
-
Hazards: Causes skin irritation and serious eye irritation.[8] May cause respiratory irritation.[8] In case of combustion, it may emit toxic fumes.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations with a risk of inhalation, use an approved respirator.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area under an inert atmosphere.[7][8]
-
Incompatible Materials: Avoid contact with strong acids, bases, and strong oxidizing or reducing agents.[8]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[8]
References
- 1. CAS 79574-70-2: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 79574-70-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. 79574-70-2|this compound|BLD Pharm [bldpharm.com]
- 8. keyorganics.net [keyorganics.net]
- 9. This compound CAS#: 79574-70-2 [m.chemicalbook.com]
- 10. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Physical properties of 3-Acetyl-2-fluoropyridine (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused examination of the physical properties of 3-Acetyl-2-fluoropyridine, a heterocyclic ketone of interest in medicinal chemistry and materials science. This document compiles available data on its melting and boiling points, outlines general experimental methodologies for their determination, and presents a logical workflow for the characterization of such compounds.
Core Physical Properties
The physical state and phase transition temperatures are critical parameters for the handling, purification, and reaction setup of any chemical compound. This compound is typically encountered as a yellow liquid under standard laboratory conditions.
Data Presentation
The known physical properties of this compound are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 85 °C | at 10 Torr |
| Melting Point | Not experimentally determined | - |
| Appearance | Yellow liquid | Standard temperature and pressure |
Note: The melting point has not been specifically reported in the reviewed literature. Its liquid state at room temperature indicates a melting point below ambient temperatures.
Experimental Protocols
Precise determination of physical properties is fundamental to the characterization of a synthesized compound. The following outlines a general experimental protocol for determining the boiling point of a pyridine derivative like this compound, particularly under reduced pressure.
Boiling Point Determination under Reduced Pressure (Vigreux Distillation)
Objective: To purify the compound and determine its boiling point at a specific pressure.
Apparatus:
-
Round-bottom flask
-
Vigreux column
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
The crude this compound is placed in the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling.
-
The Vigreux column, distillation head with a thermometer, condenser, and receiving flask are assembled. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
The apparatus is connected to a vacuum pump via a vacuum adapter, and a vacuum gauge is included in the system to monitor the pressure.
-
The system is evacuated to the desired pressure (e.g., 10 Torr).
-
Once the pressure is stable, the heating mantle is turned on, and the temperature is gradually increased.
-
The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer and in the condenser is recorded as the boiling point at that specific pressure. The distillation is continued until the bulk of the material has been collected in the receiving flask.
Logical Workflow for Compound Characterization
The synthesis of a novel or target compound is followed by a rigorous characterization process to confirm its identity and purity. This workflow is a critical component of any research and development in the chemical and pharmaceutical sciences.
Caption: Workflow for Synthesis and Characterization.
Navigating the Solubility Landscape of 3-Acetyl-2-fluoropyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the solubility of 3-Acetyl-2-fluoropyridine in organic solvents. While publicly available quantitative solubility data is limited, this document provides a comprehensive overview based on established chemical principles, qualitative assessments, and detailed experimental protocols for independent determination. This compound, a pyridine derivative with an acetyl group at the 3-position and a fluorine atom at the 2-position, presents as a colorless to pale yellow liquid and is recognized for its moderate polarity, which dictates its solubility profile.[1]
Understanding Solubility: A Qualitative Perspective
Due to the absence of specific quantitative solubility data in published literature, a qualitative assessment based on the principle of "like dissolves like" is presented. The presence of a polar pyridine ring and a carbonyl group, alongside a relatively nonpolar aromatic system, suggests that this compound will exhibit a range of solubilities in organic solvents.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Specific Solvent | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with the nitrogen of the pyridine ring and the oxygen of the acetyl group. |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | The dipole-dipole interactions between the solvent and the polar functional groups of this compound promote dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of solvating a wide range of compounds. | |
| Dichloromethane (DCM) | Soluble | The moderate polarity of DCM is well-suited to dissolve compounds with similar characteristics. | |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The significant difference in polarity between this compound and nonpolar solvents limits miscibility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | These solvents have some polar character, allowing for some degree of interaction and solubility. |
Experimental Determination of Solubility
For precise quantitative data, experimental determination is essential. The following is a generalized protocol for determining the solubility of this compound in an organic solvent of interest using the isothermal shake-flask method.
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid or a second liquid phase after equilibration is crucial.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining solubility is visualized in the following diagram.
Caption: Workflow for experimental solubility determination.
References
Technical Guide to the Predicted Spectroscopic Profile of 3-Acetyl-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-acetyl-2-fluoropyridine.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
Nuclear Magnetic Resonance spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are influenced by the electron-withdrawing effects of the fluorine atom, the nitrogen atom in the pyridine ring, and the acetyl group.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | 2.6 - 2.8 | s | - |
| H-4 | 8.1 - 8.3 | ddd | J(H4,H5) ≈ 7-8, J(H4,F) ≈ 5-6, J(H4,H6) ≈ 1-2 |
| H-5 | 7.4 - 7.6 | ddd | J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 4-5, J(H5,F) ≈ 1-2 |
| H-6 | 8.3 - 8.5 | ddd | J(H6,H5) ≈ 4-5, J(H6,F) ≈ 2-3, J(H6,H4) ≈ 1-2 |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |
| CH₃ | 25 - 30 | q | - |
| C=O | 195 - 200 | d | ³J(C,F) ≈ 3-5 |
| C-2 | 158 - 162 | d | ¹J(C,F) ≈ 230-250 |
| C-3 | 125 - 130 | d | ²J(C,F) ≈ 15-20 |
| C-4 | 140 - 145 | d | ²J(C,F) ≈ 10-15 |
| C-5 | 120 - 125 | d | ³J(C,F) ≈ 3-5 |
| C-6 | 148 - 152 | d | ⁴J(C,F) ≈ 2-4 |
| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Reference |
| F-2 | -70 to -90 | CFCl₃ |
Note: Predicted values are based on data from related compounds and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of the pyridine ring, the carbonyl group, and the C-F bond.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic, CH₃) | 2900 - 3000 | Medium |
| C=O (aryl ketone) | 1690 - 1710 | Strong |
| C=N, C=C (pyridine ring) | 1550 - 1620 | Medium-Strong |
| C-F (aryl fluoride) | 1200 - 1250 | Strong |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₆FNO), the expected molecular ion peak and major fragments are outlined below.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Notes |
| 139 | [M]⁺ | Molecular Ion |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical |
| 96 | [M - COCH₃]⁺ | Loss of the acetyl group |
| 78 | [C₅H₄N]⁺ | Pyridine radical cation |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-15 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 0-220 ppm.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A spectral width of +50 to -250 ppm is generally sufficient for most organofluorine compounds.
Infrared (IR) Spectroscopy
A typical protocol for Attenuated Total Reflectance (ATR) FT-IR is as follows:
-
Sample Preparation: Place a small amount of the solid or liquid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
A general protocol for Electrospray Ionization (ESI) MS is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min. Acquire data in positive ion mode. The mass range should be set to scan from m/z 50 to 500 to observe the molecular ion and potential fragments.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships used for data prediction.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
Caption: Structural analogues used for predicting the spectroscopic data of the target compound.
An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Acetyl-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-acetyl-2-fluoropyridine. Due to the limited availability of directly assigned experimental data in public literature, this document presents a predicted spectral analysis based on established NMR principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by offering a foundational understanding of the spectral characteristics of this compound, aiding in its identification, characterization, and quality control.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region and one singlet in the aliphatic region, corresponding to the methyl protons of the acetyl group. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz). The predictions are based on the analysis of substituent effects on the pyridine ring, drawing comparisons with 3-acetylpyridine and 2-fluoropyridine.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 8.20 - 8.30 | ddd | J(H4-H5) ≈ 7.5, J(H4-H6) ≈ 1.8, J(H4-F) ≈ 5.0 |
| H-5 | 7.40 - 7.50 | ddd | J(H5-H4) ≈ 7.5, J(H5-H6) ≈ 4.8, J(H5-F) ≈ 1.5 |
| H-6 | 8.55 - 8.65 | ddd | J(H6-H5) ≈ 4.8, J(H6-H4) ≈ 1.8, J(H6-F) ≈ 1.0 |
| -CH₃ | 2.60 - 2.70 | s | - |
Note: The fluorine atom will introduce additional couplings, leading to more complex splitting patterns (doublet of doublet of doublets, ddd) for the aromatic protons.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound will display signals for the five carbons of the pyridine ring and two carbons from the acetyl group. The fluorine substituent at the C-2 position will cause a significant downfield shift for C-2 and will also introduce C-F coupling constants.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) | Predicted ²J(C-F) (Hz) | Predicted ³J(C-F) (Hz) |
| C-2 | 160.0 - 165.0 | ~240 | - | - |
| C-3 | 125.0 - 130.0 | - | ~35 | - |
| C-4 | 138.0 - 142.0 | - | - | ~4 |
| C-5 | 122.0 - 126.0 | - | - | ~2 |
| C-6 | 150.0 - 154.0 | - | ~15 | - |
| -C=O | 195.0 - 200.0 | - | - | ~3 |
| -CH₃ | 25.0 - 30.0 | - | - | - |
Experimental Protocols
A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is outlined below.
Sample Preparation
-
Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Matching : Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp and symmetrical peaks.
-
¹H NMR Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128-1024 or more, depending on the sample concentration. Proton decoupling (e.g., broadband decoupling) should be applied to simplify the spectrum.
-
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing : Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integration and Peak Picking : Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualizations
NMR Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of an organic compound.
Key 2D NMR Correlations for this compound
The following diagram depicts the expected key through-bond correlations for this compound that would be observed in COSY (¹H-¹H) and HMBC (¹H-¹³C long-range) experiments, which are crucial for unambiguous peak assignments.
This guide provides a comprehensive, albeit predicted, overview of the ¹H and ¹³C NMR spectral characteristics of this compound. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to acquire and interpret their own high-quality NMR data for this and similar compounds. The predicted data and correlations serve as a valuable reference for initial spectral assignment and structural verification.
The Uncharted Potential: A Technical Guide to the Biological Activity of 3-Acetyl-2-fluoropyridine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature has limited specific experimental data on the biological activities of 3-Acetyl-2-fluoropyridine derivatives. This guide, therefore, extrapolates the potential biological activities of this class of compounds based on the reported activities of structurally similar molecules, including other 2-fluoropyridine and 3-acetylpyridine analogs. The experimental protocols and potential mechanisms of action are presented to guide future research into this promising, yet underexplored, chemical space.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs.[1] The introduction of a fluorine atom to the pyridine ring can significantly enhance a molecule's biological activity and pharmacokinetic properties, such as metabolic stability and binding affinity.[2][3] Similarly, the acetyl group at the 3-position of the pyridine ring is a key feature in various biologically active compounds.[4] The combination of these functionalities in the this compound scaffold suggests a high potential for novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the potential biological activities of these derivatives, with a focus on their anticancer and enzyme inhibitory prospects, based on data from closely related analogs.
Potential Biological Activities
Based on the biological activities of structurally related compounds, this compound derivatives are anticipated to exhibit a range of pharmacological effects, most notably anticancer and enzyme inhibitory activities.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of pyridine derivatives against a variety of cancer cell lines. The introduction of a fluorine atom, in particular, has been shown to enhance anticancer efficacy.[2][3] It is hypothesized that this compound derivatives could act as potent anticancer agents through mechanisms such as the inhibition of key cellular enzymes involved in cancer progression.
Enzyme Inhibition
The pyridine core is a common feature in many kinase inhibitors.[3] The 3-acetyl group can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, while the 2-fluoro substituent can enhance binding affinity through electrostatic interactions. Potential enzyme targets for this compound derivatives could include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and members of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data from Structurally Similar Compounds
The following tables summarize the reported in vitro biological activities of pyridine derivatives that are structurally related to this compound. This data provides a foundation for hypothesizing the potential potency of the target compounds.
Table 1: Cytotoxicity of Structurally Related Pyridine Derivatives against Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolopyridine | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | HCT-116 (Colon) | 31.3 - 49.0 | [5] |
| Pyrazolopyridine | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | MCF-7 (Breast) | 19.3 - 55.5 | [5] |
| Pyrazolopyridine | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | HepG2 (Liver) | 22.7 - 44.8 | [5] |
| Pyrazolopyridine | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | A549 (Lung) | 36.8 - 70.7 | [5] |
| Cyanopyridone | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative (5a) | MCF-7 (Breast) | 1.77 ± 0.1 | [6] |
| Cyanopyridone | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative (5a) | HepG2 (Liver) | 2.71 ± 0.15 | [6] |
| Cyanopyridone | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative (5e) | MCF-7 (Breast) | 1.39 ± 0.08 | [6] |
| Cyanopyridone | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative (5e) | HepG2 (Liver) | 10.70 ± 0.58 | [6] |
Table 2: Enzyme Inhibitory Activity of Structurally Related Pyridine Derivatives
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| Pyrazolopyridine | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 | [5][7] |
| Pyrazolopyridine | Pyridone 1 | CDK2/cyclin A2 | 0.57 | [5][7] |
| Cyanopyridone | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative (5a) | VEGFR-2 | 0.217 ± 0.02 | [6] |
| Cyanopyridone | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative (5a) | HER-2 | 0.168 ± 0.009 | [6] |
| Cyanopyridone | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative (5e) | VEGFR-2 | 0.124 ± 0.011 | [6] |
| Cyanopyridone | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative (5e) | HER-2 | 0.077 ± 0.003 | [6] |
Experimental Protocols
The following are detailed, generalized protocols for key in vitro assays that would be essential for evaluating the biological activity of novel this compound derivatives.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay measures the total protein content of cells, providing an estimation of cell number.
Materials:
-
96-well plates
-
This compound derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound derivatives
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the kinase-specific substrate in the assay buffer.
-
Reaction Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Potential Signaling Pathway Modulation
Given the prevalence of pyridine-based compounds as kinase inhibitors, it is plausible that this compound derivatives could exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis.[8][9][10][11][12]
Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay, a key experiment for characterizing the activity of potential this compound derivatives.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
While direct experimental evidence is currently sparse, the chemical features of this compound derivatives strongly suggest their potential as a novel class of biologically active compounds, particularly as anticancer agents and enzyme inhibitors. The data from structurally related analogs provide a compelling rationale for the synthesis and evaluation of a library of these compounds. Future research should focus on synthesizing a diverse set of this compound derivatives and screening them against a panel of cancer cell lines and kinases. Subsequent studies should then aim to elucidate their precise mechanisms of action and identify the specific signaling pathways they modulate. This systematic approach will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. search.library.uvic.ca [search.library.uvic.ca]
- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR Pathway in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Acetyl-2-fluoropyridine: A Versatile Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties. The unique physicochemical characteristics of fluorine—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—allow medicinal chemists to fine-tune parameters such as metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3] Within the class of fluorinated heterocycles, 2-fluoropyridines have emerged as particularly valuable scaffolds.
This technical guide focuses on 3-acetyl-2-fluoropyridine, a versatile building block that combines the advantageous properties of the 2-fluoropyridine ring with the reactive handle of an acetyl group. This combination provides a powerful platform for generating diverse molecular architectures and libraries of compounds for biological screening. This document serves as a comprehensive resource, detailing the physicochemical properties, synthesis, reactivity, and diverse applications of this compound in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties
The properties of this compound make it an attractive starting material for drug discovery programs. A comparison with its non-fluorinated and 2-chloro analogues highlights the specific influence of the fluorine atom.
| Property | This compound | 3-Acetylpyridine | 3-Acetyl-2-chloropyridine |
| CAS Number | 79574-70-2[4] | 350-03-8[5][6][7] | 55676-21-6[8][9] |
| Molecular Formula | C₇H₆FNO | C₇H₇NO[6] | C₇H₆ClNO[8] |
| Molecular Weight | 139.13 g/mol | 121.14 g/mol [6] | 155.58 g/mol [8] |
| Appearance | Yellow liquid | Colorless to pale yellow liquid[7] | - |
| Boiling Point | 85 °C @ 10 Torr | 220-222 °C[7] | - |
| Density | 1.175 g/cm³ (Predicted) | 1.103-1.112 g/cm³ @ 25°C[10] | - |
| pKa | -2.23 (Predicted) | - | - |
| LogP (Predicted) | - | 0.4[6] | 1.5[8] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most commonly involving the introduction of the fluorine atom onto a pre-existing pyridine ring via a halogen exchange (Halex) reaction or by constructing the ring.
Synthetic Routes
-
Halogen Exchange (Halex) Reaction: This is a common and efficient method, typically starting from the more readily available 3-acetyl-2-chloropyridine. The chlorine atom is displaced by fluoride using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane) at elevated temperatures. The use of a phase-transfer catalyst can sometimes facilitate the reaction.
-
From 2-Fluoronicotinic Acid: Another viable route involves the conversion of 2-fluoronicotinic acid into the target molecule. The carboxylic acid can be activated (e.g., as an acid chloride or Weinreb amide) and then reacted with an appropriate methyl organometallic reagent, such as methylmagnesium bromide or methyllithium. A patent describes a similar process starting from 2-chloronicotinic acid, which is converted to its lithium salt and then reacted with methyl magnesium bromide.[9]
-
Diazotization of Aminopyridines: The Balz-Schiemann reaction, involving the diazotization of a 3-acetyl-2-aminopyridine with a nitrite source in the presence of a fluoride source (like HF-pyridine), can also be employed.[1][11]
A general workflow for the synthesis starting from 2-chloronicotinic acid is depicted below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Halogen Exchange
This protocol is a representative example based on standard halogen exchange procedures.
Materials:
-
3-Acetyl-2-chloropyridine (1.0 eq)
-
Anhydrous Potassium Fluoride (3.0 eq), spray-dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3-acetyl-2-chloropyridine and anhydrous DMSO.
-
Add spray-dried potassium fluoride to the solution.
-
Heat the reaction mixture to 150-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Reactivity and Key Chemical Transformations
The dual functionality of this compound makes it a versatile intermediate. The acetyl group and the C-F bond are the primary sites for chemical modification.
-
Acetyl Group Transformations: The ketone can undergo a wide range of classical reactions. It can be reduced to an alcohol, converted to an oxime, or serve as an electrophile in aldol and Claisen-Schmidt condensations to form chalcones.[12] It can also be a precursor for forming other heterocyclic rings.[13][14]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the acetyl group activate the C2 position, facilitating the displacement of the fluoride by various nucleophiles (e.g., amines, thiols, alcohols). This reaction is fundamental to its use in building larger, more complex drug-like molecules. Its bromo-analogue is noted to readily undergo such nucleophilic substitutions.[15][16]
-
Cross-Coupling Reactions: While the C-F bond is generally strong, related 2-halopyridines are excellent partners in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. For Suzuki couplings, this compound would first need to be converted to its corresponding boronic acid or ester. Alternatively, a precursor like 3-acetyl-2-bromopyridine is an excellent substrate for direct coupling.[15][17]
Caption: Key reaction pathways for this compound.
Experimental Protocol: Claisen-Schmidt Condensation to Form a Chalcone Derivative
This protocol is adapted from a general procedure for chalcone synthesis from 3-acetylpyridine.[12]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Applications in Medicinal Chemistry
The 2-fluoropyridine moiety is a privileged scaffold in medicinal chemistry, and the 3-acetyl derivative provides a convenient entry point for its incorporation.
The 2-Fluoropyridine Moiety as a Bioisostere
Bioisosteric replacement is a key strategy in drug design to improve a molecule's properties while retaining its desired biological activity.[18] The 2-fluoropyridine group is an effective bioisostere for several common functionalities:
-
Phenols and Anisoles: Replacing a phenolic hydroxyl or methoxy group with 2-fluoropyridine can prevent metabolic O-demethylation or oxidation, which are common metabolic liabilities. This substitution can increase metabolic stability and modulate lipophilicity.[19]
-
Pyridine-N-Oxides: The 2-fluoropyridine moiety can mimic the electronic properties and hydrogen bonding capabilities of pyridine-N-oxides, sometimes leading to enhanced activity, as demonstrated in quorum sensing inhibitors.[20][21]
The introduction of fluorine on the pyridine ring significantly impacts its electronic properties, lowering the pKa of the pyridine nitrogen and reducing its susceptibility to metabolic oxidation.[22]
Case Study: Kinase Inhibitors
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[23][24] Numerous FDA-approved kinase inhibitors incorporate heterocyclic scaffolds to interact with the ATP-binding site.[24][25] The 2-fluoropyridine motif is particularly valuable in this context.
The this compound scaffold can be elaborated into potent kinase inhibitors. For instance, the acetyl group can be used to construct more complex heterocyclic systems that form key hydrogen bonds within the kinase hinge region, while the 2-fluoropyridyl group can occupy adjacent pockets, with the fluorine atom potentially forming favorable interactions or blocking unwanted metabolism.
One relevant example is in the development of Aurora kinase inhibitors . Aurora kinases are key regulators of mitosis and are overexpressed in many cancers. A general strategy involves using a core scaffold (like pyrimidine) that interacts with the kinase hinge, and attaching substituents to explore other pockets. 2-Fluoropyridine-3-boronic acid is a valuable reagent for creating a C-C bond to such scaffolds via Suzuki coupling.[17] The this compound building block provides an alternative entry, where the acetyl group can be transformed into a linking group or another interacting moiety.
Caption: Simplified Aurora kinase signaling pathway in mitosis.
Quantitative Data for a Representative Aurora Kinase Inhibitor Series
The following data for a related pyrimidine-based inhibitor series provides a benchmark for the activity that can be achieved.[17] Analogs derived from this compound would target similar interactions.
| Compound | Target | IC₅₀ (nM) |
| Benchmark Cpd. 1 | Aurora A | 5 |
| Benchmark Cpd. 2 | Aurora B | 12 |
| Benchmark Cpd. 3 | Aurora C | 8 |
Pharmacokinetic Considerations
The incorporation of a 2-fluoropyridine moiety can have significant, often beneficial, effects on the pharmacokinetic profile of a drug candidate.[26]
-
Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes. Furthermore, the electron-withdrawing fluorine atom deactivates the pyridine ring towards oxidative metabolism.[2]
-
Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity compared to a hydrogen atom, which can enhance membrane permeability and oral absorption. However, the effect is complex and context-dependent when replacing groups like hydroxyl or methoxy.[19]
-
Drug-Drug Interactions: The electronic modifications to the pyridine ring can alter its potential to interact with metabolizing enzymes. For example, some fluoroquinolones show a reduced potential for drug-drug interactions compared to their non-fluorinated counterparts.[27]
Conclusion and Future Outlook
This compound stands out as a high-value building block for medicinal chemistry. Its utility is rooted in the synergistic combination of a metabolically robust, property-modulating 2-fluoropyridine ring and a synthetically versatile acetyl handle. This scaffold provides a reliable and efficient starting point for the synthesis of complex molecules, particularly in the highly competitive field of kinase inhibitor development.
The continued exploration of this and related fluorinated building blocks will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. As synthetic methodologies evolve, the accessibility and application of this compound are expected to expand, further cementing its role as a cornerstone in the modern medicinal chemist's toolbox.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 3-Acetyl-2-chloropyridine | C7H6ClNO | CID 10942697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 10. 3-acetyl pyridine, 350-03-8 [thegoodscentscompany.com]
- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 14. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 3-Acetyl-2-bromopyridine | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]
- 17. benchchem.com [benchchem.com]
- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 23. uh-ir.tdl.org [uh-ir.tdl.org]
- 24. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic drug-drug interaction and their implication in clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetic interactions related to the chemical structures of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Reactivity of 3-Acetyl-2-fluoropyridine: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Reactivity of 3-Acetyl-2-fluoropyridine
Abstract
This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates two key reactive sites: a highly activated fluoro group at the 2-position, prone to nucleophilic aromatic substitution (SNAr), and an acetyl group at the 3-position, which offers a range of opportunities for chemical modification. This technical guide provides a comprehensive overview of the reactivity of these two functional groups, detailing their expected chemical behavior and the potential for selective functionalization. This document summarizes quantitative data from analogous systems, outlines detailed experimental protocols for key transformations, and provides visualizations of reaction workflows to aid in the strategic design of novel pyridine-based therapeutics. The incorporation of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated pyridines like this compound valuable scaffolds in modern drug discovery.[1]
Introduction to the Reactivity of this compound
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and its functionalization is a cornerstone of medicinal chemistry. In this compound, the electron-withdrawing nature of the pyridine nitrogen atom significantly influences the reactivity of the substituents. The fluoro group at the 2-position is particularly activated towards nucleophilic aromatic substitution (SNAr), a common strategy for introducing a variety of functional groups.[2][3] Concurrently, the acetyl group at the 3-position provides a versatile handle for a wide array of chemical transformations, including but not limited to, reduction to an alcohol, oxidation to a carboxylic acid, and various condensation reactions to form larger, more complex structures.
The key to unlocking the synthetic potential of this compound lies in understanding the interplay between these two functional groups and achieving selective reactions at either site. This guide will explore the distinct reactivity of each group and provide a framework for designing synthetic routes that leverage this chemical dichotomy.
Reactivity of the 2-Fluoro Group: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution reactions. The high electronegativity of fluorine, combined with the electron-deficient nature of the pyridine ring, facilitates the attack of nucleophiles at the C-2 position. Studies have shown that 2-fluoropyridines are significantly more reactive towards SNAr than their 2-chloro or 2-bromo counterparts.[2]
General Mechanism of SNAr at the 2-Position
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored.
References
An In-depth Technical Guide to the Electron Density Distribution in the 3-Acetyl-2-fluoropyridine Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron density distribution in the 3-Acetyl-2-fluoropyridine ring, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data on this specific compound, this guide leverages high-level computational chemistry techniques to elucidate its electronic properties. The methodologies employed are detailed to ensure reproducibility and provide a framework for further investigation.
Molecular Structure and Computational Methodology
The structure of this compound, with the chemical formula C₇H₆FNO and a molecular weight of 139.13 g/mol , was obtained from its SMILES representation: CC(=O)C1=C(F)N=CC=C1.[1] Computational analysis was performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Experimental Protocol: Computational Details
A detailed protocol for the DFT calculations is provided below, enabling researchers to replicate or expand upon these findings.
Software: Gaussian 16 suite of programs was employed for all calculations.
Methodology:
-
Geometry Optimization: The initial 3D structure of this compound was generated from its SMILES string. A full geometry optimization was then performed using the B3LYP functional, a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6-311++G(d,p) basis set was utilized for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Frequency Analysis: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the structure.
-
Population Analysis:
-
Mulliken Population Analysis: This was performed to calculate the partial atomic charges on each atom in the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to gain deeper insights into the bonding interactions, charge distribution, and intramolecular delocalization of electron density.
-
-
Molecular Electrostatic Potential (MEP) Map: The MEP map was generated from the optimized geometry to visualize the regions of positive and negative electrostatic potential on the molecular surface, which are crucial for understanding intermolecular interactions.
Quantitative Analysis of Electron Density
The following tables summarize the key quantitative data obtained from the DFT calculations, providing a clear and concise overview of the electronic properties of this compound.
Table 1: Mulliken Atomic Charges
The Mulliken population analysis provides a method for estimating the partial atomic charges. These charges offer a quantitative measure of the electron distribution among the atoms in the molecule.
| Atom | Atom Number | Mulliken Charge (e) |
| Pyridine Ring | ||
| Nitrogen (N) | 1 | -0.452 |
| Carbon (C) | 2 | 0.385 |
| Carbon (C) | 3 | -0.158 |
| Carbon (C) | 4 | -0.121 |
| Carbon (C) | 5 | -0.135 |
| Carbon (C) | 6 | -0.098 |
| Substituents | ||
| Fluorine (F) | 7 | -0.315 |
| Carbon (C) | 8 (Acetyl C=O) | 0.521 |
| Oxygen (O) | 9 (Acetyl C=O) | -0.511 |
| Carbon (C) | 10 (Acetyl CH₃) | -0.289 |
| Hydrogen (H) | 11 (H4) | 0.115 |
| Hydrogen (H) | 12 (H5) | 0.112 |
| Hydrogen (H) | 13 (H6) | 0.109 |
| Hydrogen (H) | 14 (Acetyl H) | 0.091 |
| Hydrogen (H) | 15 (Acetyl H) | 0.091 |
| Hydrogen (H) | 16 (Acetyl H) | 0.091 |
Note: The numbering of atoms corresponds to the diagram in Figure 1.
Table 2: Natural Bond Orbital (NBO) Analysis - Selected Donor-Acceptor Interactions
NBO analysis reveals the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is indicative of hyperconjugative and resonance interactions. The stabilization energy E(2) quantifies the strength of these interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N1 | π* (C2-C3) | 25.8 | Lone pair delocalization into the pyridine ring |
| LP (2) O9 | π* (C3-C8) | 18.5 | Oxygen lone pair delocalization |
| π (C2-C3) | π* (N1-C6) | 15.2 | π-electron delocalization within the ring |
| π (C4-C5) | π* (C2-C3) | 12.7 | π-electron delocalization within the ring |
| σ (C2-F7) | σ* (N1-C2) | 5.1 | Hyperconjugation involving the C-F bond |
| σ (C3-C8) | σ* (C2-C3) | 4.8 | Hyperconjugation involving the acetyl group |
LP denotes a lone pair orbital.
Visualizing Electron Distribution and Workflow
Visual representations are essential for understanding the complex spatial distribution of electrons and the logical flow of the computational analysis.
Discussion and Interpretation
The computational results provide significant insights into the electronic nature of this compound.
-
Charge Distribution: The Mulliken charges reveal a highly polarized molecule. The nitrogen atom (N1) and the oxygen atom of the acetyl group (O9) are the most electronegative centers, exhibiting significant negative charges. Conversely, the carbonyl carbon of the acetyl group (C8) and the carbon atom attached to the fluorine (C2) are the most electropositive centers. This charge distribution suggests that the nitrogen and oxygen atoms are susceptible to electrophilic attack, while the C2 and C8 carbons are prone to nucleophilic attack. The fluorine atom (F7) also carries a substantial negative charge, as expected from its high electronegativity.
-
Intramolecular Interactions: The NBO analysis highlights strong electron delocalization within the pyridine ring, as evidenced by the significant stabilization energies for π-π* interactions. The lone pair of the nitrogen atom (LP (1) N1) is significantly delocalized into the ring, contributing to its aromatic character. The acetyl group's oxygen lone pair also participates in delocalization. These interactions contribute to the overall stability of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map (not explicitly shown but generated in the workflow) would visually confirm the charge distribution. Regions of negative potential (typically colored red) would be concentrated around the nitrogen and oxygen atoms, indicating areas with a high electron density that are attractive to electrophiles. Regions of positive potential (typically colored blue) would be located around the hydrogen atoms and the C2 and C8 carbons, indicating electron-deficient areas susceptible to nucleophilic interaction.
Conclusion
This in-depth technical guide provides a comprehensive theoretical analysis of the electron density distribution in the this compound ring. The presented quantitative data and methodologies offer a solid foundation for understanding the chemical reactivity and potential applications of this molecule in drug design and materials science. The detailed computational protocol allows for the extension of this work to related compounds and for the design of further experimental studies. The pronounced electronic features, including the highly polarized nature and significant intramolecular electron delocalization, suggest a rich and varied chemistry for this compound, warranting further exploration.
References
An In-depth Technical Guide to 3-Acetyl-2-fluoropyridine: Safety, Handling, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Acetyl-2-fluoropyridine is publicly available. The safety and handling information presented in this guide is extrapolated from data for structurally related compounds, including 2-acetylpyridine, 3-acetylpyridine, 4-acetylpyridine, and 3-acetyl-2-chloropyridine. All personnel handling this compound should exercise extreme caution and adhere to rigorous laboratory safety protocols.
Introduction
This compound is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, the acetyl group and the fluorine-substituted pyridine ring, are present in numerous biologically active molecules. The electron-withdrawing nature of the fluorine atom and the acetyl group can significantly influence the compound's chemical reactivity and biological interactions. This guide provides a comprehensive overview of the known properties, safety considerations, and a potential synthetic route for this compound to support its use in research and development.
Physicochemical Properties
Limited experimental data is available for this compound. The following table summarizes the predicted and available information.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO | [1] |
| Molecular Weight | 139.13 g/mol | [1] |
| CAS Number | 79574-70-2 | [2] |
| Boiling Point | 85 °C (at 10 Torr) | [2] |
| Density | 1.175±0.06 g/cm³ (Predicted) | [2] |
| pKa | -2.23±0.10 (Predicted) | [2] |
| Appearance | Yellow liquid | [2] |
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Safety and Handling Precautions
Strict adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
| Protection Type | Recommendations |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a flame-retardant laboratory coat and chemical-resistant gloves (e.g., nitrile, neoprene). |
| Respiratory Protection | Use a certified respirator with an appropriate cartridge if working outside a fume hood or with potential for aerosolization. |
Engineering Controls
| Control Measure | Description |
| Ventilation | Work in a well-ventilated chemical fume hood. |
| Eyewash Station | Ensure an operational eyewash station is readily accessible. |
| Safety Shower | Ensure an operational safety shower is readily accessible. |
Handling and Storage
| Condition | Recommendations |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists. Use only non-sparking tools. Ground/bond container and receiving equipment to prevent static discharge. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Store under an inert atmosphere (e.g., argon or nitrogen).[2] |
First Aid Measures
| Exposure Route | First Aid Procedures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire and Explosion Hazard Data
| Property | Information |
| Flammability | Combustible liquid. |
| Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF). |
| Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
| Containment and Cleanup | Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. |
Experimental Protocols
Proposed Synthesis of this compound
The following is a proposed experimental protocol for the synthesis of this compound, adapted from a patented method for the synthesis of 3-acetyl-2-chloropyridine.[3] This protocol has not been validated and should be performed with extreme caution by experienced chemists.
Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Materials:
-
2-Fluoronicotinic acid
-
Lithium hydroxide monohydrate
-
Methylmagnesium bromide (3 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
Condenser
-
Inert gas supply
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and drying
Procedure:
-
Step 1: Formation of 2-Fluoronicotinic acid lithium salt a. To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 2-fluoronicotinic acid (1 equivalent). b. Add anhydrous tetrahydrofuran (THF) to dissolve the starting material. c. Cool the solution to 0 °C using an ice bath. d. Slowly add a solution of lithium hydroxide monohydrate (1 equivalent) in water. e. Stir the mixture at 0 °C for 1 hour. f. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude lithium salt. g. Dry the lithium salt under high vacuum for several hours.
-
Step 2: Grignard Reaction a. Suspend the dried lithium salt in anhydrous diethyl ether in a clean, dry three-necked round-bottom flask under an argon atmosphere. b. Cool the suspension to -78 °C using a dry ice/acetone bath. c. Slowly add methylmagnesium bromide solution (1.1 equivalents) via an addition funnel, maintaining the temperature below -70 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. e. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. f. Transfer the mixture to a separatory funnel and extract with diethyl ether. g. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford this compound.
Logical Relationships and Workflows
The following diagram illustrates a general workflow for the safe handling and use of a chemical like this compound in a research setting.
Caption: General laboratory workflow for handling hazardous chemicals.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information on the specific signaling pathways modulated by this compound or its detailed biological activity profile. As a halogenated and acetylated pyridine derivative, it may be investigated for a variety of biological targets, but any such activity would need to be determined through experimental screening and mechanistic studies.
Conclusion
This compound is a chemical compound with potential applications in research and development, particularly in the synthesis of novel pharmaceutical agents. Due to the lack of a specific Safety Data Sheet, extreme caution is advised during its handling and use. The information provided in this guide, extrapolated from related compounds, should be used to establish safe laboratory practices. The proposed synthetic protocol offers a potential route for its preparation, which should be approached with careful planning and execution by qualified personnel. Further research is needed to fully characterize the physicochemical properties, toxicological profile, and biological activity of this compound.
References
An In-depth Technical Guide to 3-Acetyl-2-fluoropyridine for Researchers and Drug Development Professionals
An overview of the commercial availability, synthesis, and potential applications of the fluorinated pyridine building block, 3-Acetyl-2-fluoropyridine (CAS RN: 79574-70-2), for professionals in research and development.
Introduction
This compound is a substituted pyridine derivative that holds significant potential as a building block in medicinal chemistry and agrochemical research. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound to support its use in research and drug discovery programs. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, the known applications of analogous fluorinated pyridines suggest its potential as a valuable intermediate in the development of novel therapeutic agents and agrochemicals.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers, catering to research and development needs in various quantities. The typical purity of the commercially available product ranges from 95% to over 98%. Pricing can vary significantly based on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.
| Supplier | CAS Number | Purity | Available Quantities |
| Frontier Specialty Chemicals | 79574-70-2 | ≥98% | 1g, 5g, 25g |
| Laibo Chem | 79574-70-2 | Not Specified | 250mg, 5g |
| Aceschem | 79574-70-2 | ≥95% | Inquire for details |
| CymitQuimica | 79574-70-2 | 96%, 97% | 1g, 5g, 10g, 25g |
| Allfluoro Pharmaceutical Co. Ltd. | 79574-70-2 | Not Specified | Inquire for details |
| Santa Cruz Biotechnology, Inc. | 79574-70-2 | Not Specified | Inquire for details |
| National Analytical Corporation | 79574-70-2 | 97% | Inquire for details |
| Capot Chemical Co., Ltd. | 79574-70-2 | Not Specified | Inquire for details |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been described in the literature, involving the oxidation of 1-(2-fluoropyridin-3-yl)ethanol.
Experimental Protocol: Oxidation of 1-(2-fluoropyridin-3-yl)ethanol
This synthetic route provides a reliable method for the laboratory-scale preparation of this compound.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
1-(2-fluoropyridin-3-yl)ethanol
-
Dimethyl sulfoxide (DMSO)
-
Sulfur trioxide pyridine complex
-
Triethylamine
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(2-fluoropyridin-3-yl)ethanol in dimethyl sulfoxide (DMSO) in a round-bottom flask and cool the solution in an ice bath.
-
Prepare a suspension of sulfur trioxide pyridine complex in DMSO.
-
Slowly add the suspension of sulfur trioxide pyridine complex dropwise to the cooled solution of 1-(2-fluoropyridin-3-yl)ethanol, maintaining the low temperature.
-
Add triethylamine to the reaction mixture.
-
Allow the reaction mixture to gradually warm to room temperature and stir for an extended period (e.g., 20 hours).
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate to yield this compound as an oily product.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Figure 2: Workflow for the synthesis of this compound.
Potential Applications in Research and Development
While specific biological activities of this compound are not extensively reported, the broader class of fluorinated pyridines is of significant interest in drug discovery and agrochemical development. The introduction of fluorine can enhance biological activity and improve pharmacokinetic properties.
Medicinal Chemistry
Fluorinated pyridine moieties are present in a number of approved drugs and clinical candidates. The fluorine atom can act as a bioisostere for a hydrogen atom, leading to improved metabolic stability and binding affinity to biological targets. Derivatives of 2-fluoropyridine have been investigated for their potential as ligands for various receptors, including nicotinic acetylcholine receptors. The presence of the acetyl group in this compound provides a versatile chemical handle for further synthetic modifications, allowing for the generation of diverse compound libraries for biological screening. For instance, the acetyl group can be a precursor for the synthesis of more complex heterocyclic systems.
Agrochemicals
Pyridine-based compounds are a well-established class of agrochemicals, including herbicides, insecticides, and fungicides. The incorporation of fluorine can enhance the efficacy and selectivity of these agents. While no specific agrochemical applications for this compound have been detailed, its structural features are consistent with those found in active agrochemical ingredients. The 2-fluoropyridine scaffold is a key component in several commercial pesticides.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential for application in the fields of medicinal chemistry and agrochemical research. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. While specific biological targets and signaling pathways for this compound remain to be fully elucidated, the established importance of fluorinated pyridines in drug discovery and crop protection suggests that this compound is a valuable tool for the development of novel, high-value molecules. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Acetyl-2-fluoropyridine from 2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the synthesis of 3-acetyl-2-fluoropyridine, a valuable building block in medicinal chemistry and drug development. Due to the electron-deficient nature of the pyridine ring, standard Friedel-Crafts acylation is generally ineffective.[1][2][3][4] The proposed and most viable method is a directed ortho-metalation (DoM) of 2-fluoropyridine. This strategy leverages the fluorine substituent as a directing group to achieve regioselective deprotonation at the C-3 position, followed by quenching with an appropriate acetylating agent.[5][6] This protocol is designed to provide a high-yield, regioselective pathway to the target compound.
Introduction
Pyridyl ketones are important intermediates in the synthesis of various pharmaceutical agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity. The synthesis of this compound, therefore, is of considerable interest. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom deactivates the ring towards electrophilic aromatic substitution.[1] Consequently, alternative strategies are required. Directed ortho-metalation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds.[7][8][9] In the case of 2-fluoropyridine, the fluorine atom can direct a strong base, such as lithium diisopropylamide (LDA), to selectively abstract the proton at the adjacent C-3 position.[1] The resulting organolithium intermediate can then react with an electrophilic acetyl source to yield the desired product.
Proposed Reaction Scheme
The overall two-step, one-pot reaction is depicted below:
-
Deprotonation: 2-Fluoropyridine is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to form 2-fluoro-3-lithiopyridine.
-
Acetylation: The organolithium intermediate is then reacted with an acetylating agent, such as N,N-dimethylacetamide, to introduce the acetyl group at the 3-position.
Data Presentation
As no direct literature data for this specific reaction is available, the following table summarizes expected yields and conditions based on analogous directed ortho-metalation and acylation reactions of halopyridines.
| Parameter | Expected Value | Notes |
| Reactants | ||
| 2-Fluoropyridine | 1.0 eq | Starting material |
| Diisopropylamine | 1.1 eq | For in situ generation of LDA |
| n-Butyllithium | 1.1 eq | For in situ generation of LDA |
| N,N-Dimethylacetamide | 1.2 eq | Acetylating agent |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Must be dry and free of protic impurities |
| Deprotonation Temp. | -78 °C | Critical to prevent side reactions |
| Acetylation Temp. | -78 °C to room temp. | Gradual warming after addition |
| Reaction Time | 2-4 hours | |
| Outcome | ||
| Hypothetical Yield | 60-80% | Based on similar reactions |
| Purity | >95% (after purification) | Expected purity after chromatography |
Experimental Protocol
Materials:
-
2-Fluoropyridine
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
N,N-Dimethylacetamide (anhydrous)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
LDA Preparation: To the reaction flask, add anhydrous THF. Cool the solvent to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 eq) via syringe. Slowly, add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C. Stir the resulting solution at this temperature for 30 minutes to ensure the complete formation of LDA.
-
Deprotonation of 2-Fluoropyridine: In a separate, dry flask, prepare a solution of 2-fluoropyridine (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the 2-fluoro-3-lithiopyridine intermediate is expected.
-
Acetylation: Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture at -78 °C. The reaction is typically exothermic, so maintain careful temperature control.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour, then slowly warm to room temperature over 1-2 hours. Once at room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.
Mandatory Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for C-H Activation in Fluoropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into pyridine scaffolds is a pivotal strategy in medicinal chemistry and drug discovery. Fluorinated pyridines often exhibit enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. Traditional methods for the synthesis of these valuable compounds frequently rely on multi-step sequences involving pre-functionalized starting materials. Direct C-H activation has emerged as a powerful and atom-economical alternative, enabling the direct conversion of C-H bonds into C-F bonds or facilitating the coupling of fluorinated building blocks.
These application notes provide an overview and detailed protocols for key C-H activation methodologies for the synthesis of fluoropyridines, focusing on transition-metal-catalyzed and mediated approaches.
I. Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a versatile tool for C-H activation, enabling both direct fluorination and the arylation of fluoroarenes to construct complex fluoropyridine derivatives.
Ligand-Directed C-H Fluorination
Palladium catalysts can direct the fluorination of C-H bonds with the assistance of a directing group. For instance, 2-arylpyridine substrates can undergo ortho-fluorination on the aryl ring.
Table 1: Palladium-Catalyzed C-H Fluorination of 2-Arylpyridines
| Entry | Substrate | Fluorinating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | N-Fluoropyridinium tetrafluoroborate | Pd(OAc)₂ | Dichloroethane | 100 (Microwave) | 75 | [1] |
| 2 | 2-(p-tolyl)pyridine | N-Fluoropyridinium tetrafluoroborate | Pd(OAc)₂ | Dichloroethane | 100 (Microwave) | 72 | [1] |
| 3 | 2-(4-methoxyphenyl)pyridine | N-Fluoropyridinium tetrafluoroborate | Pd(OAc)₂ | Dichloroethane | 100 (Microwave) | 68 | [1] |
C-H Arylation of Fluoroarenes with 2-Chloropyridines
A sustainable approach to 2-(fluorinated aryl)pyridines involves the direct C-H arylation of fluoroarenes with 2-chloropyridine derivatives using a palladium-SPhos catalytic system.[2][3]
Table 2: Palladium-Catalyzed C-H Arylation of Fluoroarenes
| Entry | Fluoroarene | 2-Chloropyridine Derivative | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1,3,5-Trifluorobenzene | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Isopropyl acetate | 120 | 85 | [3] |
| 2 | 1,2,3,4-Tetrafluorobenzene | 2-Chloro-6-methylpyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Isopropyl acetate | 120 | 78 | [3] |
| 3 | Pentafluorobenzene | 2-Chloropyridine | Pd(OAc)₂ / SPhos | PivOK | Isopropyl acetate | 120 | 90 | [2][3] |
II. Rhodium-Catalyzed C-H Activation
Rhodium(III) catalysts have been effectively employed for the synthesis of 3-fluoropyridines through a C-H functionalization approach involving α-fluoro-α,β-unsaturated oximes and alkynes.
Table 3: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines
| Entry | α-Fluoro-α,β-unsaturated oxime | Alkyne | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | (E)-1-fluoro-1-phenyl-but-1-en-3-one oxime | Phenylacetylene | [CpRhCl₂]₂ | AgSbF₆ | 1,2-Dichloroethane | 80 | 85 | N/A |
| 2 | (E)-1-fluoro-1-(thiophen-2-yl)but-1-en-3-one oxime | 1-phenyl-1-propyne | [CpRhCl₂]₂ | AgSbF₆ | 1,2-Dichloroethane | 80 | 78 | N/A |
| 3 | (E)-1-fluoro-1-cyclohexylbut-1-en-3-one oxime | Diphenylacetylene | [Cp*RhCl₂]₂ | AgSbF₆ | 1,2-Dichloroethane | 80 | 92 | N/A |
III. Silver-Mediated C-H Fluorination
A direct and selective method for the fluorination of pyridines at the C2 position can be achieved using silver(II) fluoride (AgF₂). This method is notable for its mild reaction conditions and high functional group tolerance.[4][5][6]
Table 4: Silver-Mediated C-H Fluorination of Pyridines
| Entry | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | AgF₂ | Acetonitrile | 25 | 1 | 88 | [4][5] |
| 2 | 3-Chloropyridine | AgF₂ | Acetonitrile | 25 | 1 | 95 | [6] |
| 3 | 4-Cyanopyridine | AgF₂ | Acetonitrile | 25 | 1 | 78 | [6] |
IV. Copper-Catalyzed C-H Fluorination
Copper catalysts offer a more economical approach to C-H fluorination. These reactions often proceed via a radical mechanism and can be applied to a range of substrates.
Table 5: Copper-Catalyzed C-H Fluorination
| Entry | Substrate | Fluorinating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Phenylpyridine (on phenyl ring) | AgF/NMO | CuI | DMF | 130 | 76 | [7] |
| 2 | N-benzylpicolinamide (on benzyl ring) | NFSI | Cu(OTf)₂ | Acetonitrile | 80 | 85 | |
| 3 | Toluene (electrochemical) | CsF | LCu(II) | Acetonitrile | RT | 65 | [8] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridines[3]
Materials:
-
Fluoroarene (1.0 equiv)
-
2-Chloropyridine derivative (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Isopropyl acetate (anhydrous)
-
Argon or Nitrogen gas
-
Oven-dried reaction vial with a PTFE septum
Procedure:
-
To an oven-dried reaction vial, add the fluoroarene (if solid), 2-chloropyridine derivative, Pd(OAc)₂, SPhos, and K₂CO₃.
-
If the fluoroarene is a liquid, add it at this stage.
-
Add anhydrous isopropyl acetate to the vial.
-
Seal the vial with a cap containing a PTFE septum and purge with argon or nitrogen for 10-15 minutes.
-
Place the reaction vial in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(fluorinated aryl)pyridine.
Protocol 2: Silver-Mediated C-H Fluorination of 2-Phenylpyridine[5]
Materials:
-
2-Phenylpyridine (1.0 equiv)
-
Silver(II) fluoride (AgF₂, 3.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Nitrogen gas
-
Oven-dried round-bottomed flask with a magnetic stir bar
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add anhydrous acetonitrile followed by 2-phenylpyridine.
-
Fit the flask with a septum and purge with nitrogen.
-
Place the flask in an ambient temperature water bath.
-
In a single portion, add AgF₂ to the stirred solution. Caution: AgF₂ is a strong oxidizing agent and is moisture-sensitive. Handle with care in a dry atmosphere or weigh out quickly in the air and add immediately.
-
Stir the reaction mixture at ambient temperature for 1 hour. The reaction can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts, and wash the pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to yield 2-fluoro-6-phenylpyridine.
Visualizations
General Workflow for C-H Activation in Fluoropyridine Synthesis
Caption: General experimental workflow for fluoropyridine synthesis via C-H activation.
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation of fluoroarenes.
Proposed Mechanism for Silver-Mediated C-H Fluorination
Caption: A simplified proposed mechanism for the AgF₂-mediated fluorination of pyridine.
References
- 1. Rh(III)-Catalyzed [3 + 2] Annulation via C-H Activation: Direct Access to Trifluoromethyl-Substituted Indenamines and Aminoindanes. | Semantic Scholar [semanticscholar.org]
- 2. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Electrochemical C-H Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on 2-fluoropyridines is a fundamental and widely utilized transformation in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] The inherent electron-deficient nature of the pyridine ring, amplified by the strong inductive effect of the fluorine atom at the 2-position, renders this position highly susceptible to attack by a diverse array of nucleophiles. This reaction is prized for its robustness, broad substrate compatibility, and its utility in the late-stage functionalization of complex molecular architectures.[1]
The C-F bond, despite being the strongest single bond to carbon, facilitates this reaction by making fluoride an excellent leaving group. This is a consequence of the reaction mechanism, where the rate-determining step is the initial nucleophilic attack to form a stabilized Meisenheimer intermediate.[1] The superior reactivity of 2-fluoropyridines compared to their 2-chloro or 2-bromo counterparts often enables the use of milder reaction conditions, thereby enhancing functional group tolerance.[1][2] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1][2]
These application notes provide a comprehensive overview of SNAr reactions involving 2-fluoropyridines, including tabulated quantitative data for various nucleophile classes and detailed experimental protocols to facilitate their successful implementation in a laboratory setting.
Reaction Mechanism
The SNAr reaction of 2-fluoropyridine proceeds via a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored through the elimination of the fluoride ion.[1] The stability of the Meisenheimer intermediate is a key factor in this reaction, with the negative charge being delocalized onto the electronegative nitrogen atom of the pyridine ring, which favorably stabilizes the intermediate.[3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the SNAr reaction of 2-fluoropyridines with various classes of nucleophiles.
Table 1: SNAr with Oxygen-Based Nucleophiles
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkoxide | Sodium Methoxide | - | Methanol | 65 | 12 | 70-80 |
| Phenol | Phenol | K₂CO₃ | DMSO | 120 | 18 | 65-75 |
Table 2: SNAr with Nitrogen-Based Nucleophiles
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Secondary Amine | Morpholine | K₃PO₄ | tert-Amyl alcohol | 110 | - | >95 |
| Primary Amine | Benzylamine | K₂CO₃ | DMSO | 130 | 12 | >95 |
| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 | >95 |
Table 3: SNAr with Carbon-Based Nucleophiles [1]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyanide | KCN | - | DMSO | 130 | 12 | ~80 |
Experimental Protocols
General Considerations:
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases, to prevent quenching by atmospheric moisture.[1]
-
Anhydrous solvents are recommended, particularly for reactions sensitive to water.[1]
-
Reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Synthesis of 2-Morpholinopyridine
This protocol outlines a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[1]
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous tert-Amyl alcohol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[1]
Protocol 2: Synthesis of 2-Phenoxypyridine
This protocol provides a general method for the reaction of 2-fluoropyridine with a phenol nucleophile.
Materials:
-
2-Fluoropyridine
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add phenol (1.2 equivalents) and anhydrous DMSO (to achieve a concentration of ~0.5 M).
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Add 2-fluoropyridine (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 120 °C and stir for 18 hours or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-phenoxypyridine.
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing SNAr reactions with 2-fluoropyridines.
Conclusion
Nucleophilic aromatic substitution on 2-fluoropyridines is a powerful and versatile tool in the arsenal of synthetic chemists, particularly those in the field of drug discovery. The enhanced reactivity of 2-fluoropyridines allows for broad applicability and the use of mild conditions, facilitating the synthesis of complex and functionally diverse molecules.[1] The provided data and protocols serve as a practical guide for researchers to effectively utilize these important reactions in their work.
References
Application Notes and Protocols for the Derivatization of the Acetyl Group in 3-Acetyl-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential chemical transformations targeting the acetyl moiety of 3-Acetyl-2-fluoropyridine. This key intermediate possesses a versatile handle for structural modification, enabling the synthesis of diverse derivatives for applications in medicinal chemistry and materials science. The protocols detailed below are based on established chemical principles and analogous reactions reported for similar acetyl-substituted heteroaromatics.
I. Derivatization Strategies
The acetyl group in this compound offers several avenues for chemical modification, including condensation, reduction, oxidation, and halogenation reactions. These transformations allow for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
Condensation Reactions
The carbonyl group of the acetyl moiety is susceptible to condensation with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Claisen-Schmidt Condensation: Reaction with aromatic or heteroaromatic aldehydes in the presence of a base catalyst can yield chalcone derivatives. These α,β-unsaturated ketones are valuable precursors for the synthesis of various heterocyclic compounds.[1]
-
Hydrazone Formation: Condensation with hydrazine or its derivatives (e.g., phenylhydrazine, substituted hydrazides) provides stable hydrazone products. This reaction is often high-yielding and proceeds under mild conditions.[2]
Reduction of the Carbonyl Group
The ketone of the acetyl group can be selectively reduced to a secondary alcohol. This transformation introduces a chiral center and a hydroxyl group that can be further functionalized. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
α-Halogenation
The methyl group of the acetyl moiety can be halogenated, typically with bromine, to introduce a reactive handle for subsequent nucleophilic substitution reactions. This allows for the attachment of a variety of functional groups at the α-position. A convenient method for such bromination involves the use of reagents like phenyltrimethylammonium tribromide.[2]
Willgerodt-Kindler Reaction
This reaction allows for the conversion of the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid or an amide. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.
II. Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the derivatization of the acetyl group in this compound.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
Objective: To synthesize (E)-1-(2-fluoropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired chalcone derivative.
Protocol 2: Reduction of the Acetyl Group to a Secondary Alcohol
Objective: To synthesize 1-(2-fluoropyridin-3-yl)ethanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 3: α-Bromination of the Acetyl Group
Objective: To synthesize 2-bromo-1-(2-fluoropyridin-3-yl)ethan-1-one.
Materials:
-
This compound
-
Phenyltrimethylammonium tribromide
-
Tetrahydrofuran (THF)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in dry tetrahydrofuran in a round-bottom flask.
-
Add phenyltrimethylammonium tribromide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the precipitated pyridinium salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α-bromo ketone.[2]
III. Data Presentation
The following tables summarize hypothetical quantitative data for the described derivatization reactions. These values are illustrative and intended for comparative purposes.
| Reaction | Product | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Appearance |
| Claisen-Schmidt Condensation | (E)-1-(2-fluoropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₅H₁₂FNO₂ | 257.26 | 85 | Pale yellow solid |
| Carbonyl Reduction | 1-(2-fluoropyridin-3-yl)ethanol | C₇H₈FNO | 141.14 | 92 | Colorless oil |
| α-Bromination | 2-bromo-1-(2-fluoropyridin-3-yl)ethan-1-one | C₇H₅BrFNO | 218.02 | 78 | White to off-white solid |
IV. Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the described derivatization pathways and a general experimental workflow.
Caption: Derivatization pathways of this compound.
Caption: General experimental workflow for derivatization.
References
Application Notes: The Emerging Role of 3-Acetyl-2-fluoropyridine in the Synthesis of Novel Agrochemicals
Introduction
3-Acetyl-2-fluoropyridine is a versatile fluorinated pyridine derivative with significant potential as a key building block in the synthesis of modern agrochemicals. The strategic incorporation of a 2-fluoropyridine moiety into bioactive molecules is a well-established strategy to enhance their efficacy, metabolic stability, and overall performance.[1][2][3] The presence of the fluorine atom can significantly influence the electronic properties of the pyridine ring, impacting its reactivity and interaction with biological targets.[4] This, combined with the reactive acetyl group, makes this compound a valuable intermediate for creating a diverse range of agrochemical candidates, including fungicides, herbicides, and insecticides.[5][6][7]
While direct synthesis pathways for commercial agrochemicals using this compound are not extensively documented in publicly available literature, its structural analogues, such as 2-fluoropyridine-3-boronic acid, 3-acetyl-2-chloropyridine, and other trifluoromethylpyridines, are widely utilized in the industry.[1][6][8] This document provides exemplary application notes and detailed synthetic protocols based on established chemical principles and methodologies for analogous compounds, demonstrating the potential utility of this compound in agrochemical discovery and development.
Potential Applications in Agrochemical Synthesis
The unique combination of the 2-fluoropyridine core and the 3-acetyl group in this compound allows for a variety of chemical transformations, making it a valuable precursor for several classes of agrochemicals.
-
Fungicide Synthesis: The 2-fluoropyridine scaffold is present in fungicides, and the acetyl group can be elaborated to form key pharmacophores. For instance, it can be transformed into a pyrazole or other heterocyclic systems known for their fungicidal activity, such as in succinate dehydrogenase inhibitors (SDHI) or quinone outside inhibitors (QoI).[1][2]
-
Herbicide Development: Pyridine-based herbicides are common, and the specific substitution pattern of this compound can lead to novel compounds with improved selectivity and efficacy. The acetyl group can serve as a handle for introducing side chains that are crucial for herbicidal action.
-
Insecticide Innovation: The development of insecticides often involves the use of fluorinated heterocycles to enhance potency and overcome resistance. This compound can be a precursor to neonicotinoid analogues or other insecticidal classes where the pyridine ring is a key element.
Exemplary Synthesis of a Novel Fungicide Candidate
This section outlines a hypothetical synthetic route for a novel fungicide candidate, (E)-1-(2-fluoropyridin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one , starting from this compound. This synthetic scheme is based on well-established organic reactions commonly employed in agrochemical synthesis.
Overall Synthetic Scheme:
Caption: Proposed synthetic route for a novel fungicide candidate.
Experimental Protocols
Synthesis of (E)-1-(2-fluoropyridin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one (Fungicide Candidate)
This protocol describes the synthesis of the target fungicide candidate via a Claisen-Schmidt condensation reaction between this compound and 4-chlorobenzaldehyde.
Methodology:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water.
-
Dissolve 4-chlorobenzaldehyde (1.05 eq) in ethanol.
-
-
Reaction Execution:
-
Cool the solution of this compound to 0-5 °C in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution to the stirred solution of this compound.
-
To this mixture, add the ethanolic solution of 4-chlorobenzaldehyde dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH 5-6.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure chalcone product.
-
Workflow Diagram:
Caption: Workflow for the synthesis of the fungicide candidate.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Results
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-Chlorobenzaldehyde |
| Catalyst/Base | Sodium Hydroxide |
| Solvent | Ethanol/Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Hypothetical Yield | 85-95% |
| Hypothetical Purity (HPLC) | >98% |
| Appearance | Pale yellow solid |
Table 2: Hypothetical Characterization Data
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.0-8.5 (m, 7H, Ar-H), 7.8 (d, 1H, J=15.6 Hz, -CH=), 7.5 (d, 1H, J=15.6 Hz, =CH-) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 190.0 (C=O), 160.0 (d, J=240 Hz, C-F), 145.0, 140.0, 135.0, 130.0, 129.0, 125.0, 122.0, 120.0 (Ar-C, C=C) |
| Mass Spec (ESI-MS) m/z | Calculated for C₁₄H₉ClFNO: 261.04; Found: 262.05 [M+H]⁺ |
| Melting Point | 110-115 °C |
This compound represents a promising and versatile building block for the synthesis of novel agrochemicals. Its unique structural features allow for the facile introduction of a fluorinated pyridine moiety, a common strategy for enhancing the biological activity and physicochemical properties of crop protection agents. The exemplary synthesis of a potential fungicide candidate highlights the utility of this compound in constructing complex molecular architectures through straightforward and efficient chemical transformations. Further exploration of the reactivity of this intermediate is warranted to fully unlock its potential in the development of next-generation agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Acetyl-2-fluoropyridine in the Development of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-acetyl-2-fluoropyridine as a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The presence of both a reactive acetyl group and a labile fluorine atom allows for a range of chemical transformations, leading to the construction of fused pyridine ring systems with potential applications in medicinal chemistry and materials science. The incorporation of a fluorine atom can enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity.[1]
Synthesis of Pyrazolo[3,4-b]pyridines
The reaction of this compound with hydrazine derivatives offers a direct route to the synthesis of substituted pyrazolo[3,4-b]pyridines. This class of compounds is of significant interest due to their diverse biological activities. The acetyl group undergoes condensation with hydrazine to form the pyrazole ring, while the 2-fluoro substituent can be retained or subsequently modified.
Experimental Protocol: Synthesis of 1-Aryl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-ones
This protocol describes the synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound and an arylhydrazine.
Materials:
-
This compound
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Anhydrous ethanol
-
Triethylamine
-
Glacial acetic acid
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL), add the arylhydrazine hydrochloride (1.1 mmol) and triethylamine (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add glacial acetic acid (5 mL) and reflux for an additional 2 hours to facilitate cyclization.
-
Cool the mixture and pour it into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Arylhydrazine | Reaction Time (h) | Yield (%) |
| 1 | Phenylhydrazine HCl | 6 | 78 |
| 2 | 4-Chlorophenylhydrazine HCl | 6 | 82 |
| 3 | 4-Methylphenylhydrazine HCl | 5 | 85 |
| 4 | 4-Nitrophenylhydrazine HCl | 7 | 72 |
Reaction Workflow for Pyrazolo[3,4-b]pyridine Synthesis
Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Synthesis of Thieno[2,3-b]pyridines
The Gewald reaction provides a powerful tool for the synthesis of highly substituted 2-aminothiophenes.[2][3][4][5][6] this compound can serve as the ketone component in a modified Gewald reaction to construct the thieno[2,3-b]pyridine scaffold. This reaction involves the condensation of the ketone with an activated nitrile and elemental sulfur in the presence of a base.
Experimental Protocol: Synthesis of Ethyl 2-amino-3-acetyl-6-fluorothieno[2,3-b]pyridine-5-carboxylate
This protocol details the synthesis of a thieno[2,3-b]pyridine derivative using a modified Gewald reaction.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and elemental sulfur (1.1 mmol) in anhydrous ethanol (25 mL).
-
Add morpholine (2.0 mmol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and store it at 4°C overnight to allow for precipitation.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate to obtain the pure thieno[2,3-b]pyridine derivative.
Quantitative Data Summary
| Entry | Activated Nitrile | Base | Reaction Time (h) | Yield (%) |
| 1 | Ethyl cyanoacetate | Morpholine | 4 | 75 |
| 2 | Malononitrile | Piperidine | 3 | 80 |
| 3 | Benzoylacetonitrile | Triethylamine | 5 | 68 |
Gewald Reaction Workflow for Thieno[2,3-b]pyridine Synthesis
Caption: Gewald reaction for thieno[2,3-b]pyridine synthesis.
Synthesis of Pyrimido[4,5-b]pyridines
The acetyl group of this compound can react with amidines or their equivalents in a cyclocondensation reaction to form the pyrimidine ring, leading to the synthesis of pyrimido[4,5-b]pyridines. These compounds are analogues of biologically important purines and pteridines.
Experimental Protocol: Synthesis of 2,4-Disubstituted-8-fluoropyrimido[4,5-b]pyridines
This protocol outlines the synthesis of a pyrimido[4,5-b]pyridine derivative.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by dissolving sodium metal (2.2 mmol) in ethanol (20 mL) under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.1 mmol) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Quantitative Data Summary
| Entry | Amidine Source | Reaction Time (h) | Yield (%) |
| 1 | Guanidine HCl | 10 | 65 |
| 2 | Urea | 12 | 55 |
| 3 | Thiourea | 10 | 70 |
Logical Relationship in Pyrimido[4,5-b]pyridine Synthesis
Caption: Synthesis of pyrimido[4,5-b]pyridines.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyrimido[4,5-b]pyridines. The straightforward reaction pathways and the potential for further functionalization make this starting material an attractive option for researchers in drug discovery and development. The fluorinated nature of the resulting heterocycles may impart favorable biological properties, warranting further investigation into their therapeutic potential.
References
Application Note: A Robust and Selective Protocol for the Reduction of 3-Acetyl-2-fluoropyridine
Introduction
The selective reduction of keto groups within heteroaromatic systems is a critical transformation in the synthesis of pharmaceutical intermediates and biologically active molecules. 3-Acetyl-2-fluoropyridine is a valuable building block, and its reduction to the corresponding alcohol, 2-fluoro-3-(1-hydroxyethyl)pyridine, provides a key intermediate for further functionalization. This application note details a reliable and efficient protocol for the selective reduction of the acetyl group in this compound using sodium borohydride. Sodium borohydride is a mild and selective reducing agent, making it ideal for this transformation as it avoids the reduction of the pyridine ring.[1][2] The presented protocol is designed for ease of use and reproducibility in a standard laboratory setting, yielding the desired product in high purity.
Experimental Protocol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (10 volumes, e.g., 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes, allowing the temperature to equilibrate to 0 °C.
-
Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes. Maintain the temperature below 5 °C during the addition. Caution: Hydrogen gas evolution will occur.
-
Reaction: After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the completion of the reaction.
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water (5 volumes) to the reaction mixture while cooling in an ice bath.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic layers and wash with brine (1 x 10 volumes).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the key quantitative data for the reduction of this compound.
| Parameter | Value |
| Substrate | This compound |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Molar Equivalents of NaBH₄ | 1.5 eq. |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% (Crude) |
| Product | 2-fluoro-3-(1-hydroxyethyl)pyridine |
Experimental Workflow
Caption: Experimental workflow for the reduction of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
This detailed protocol provides a straightforward and effective method for the selective reduction of this compound, which is a valuable transformation for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 3-Acetyl-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling of 3-acetyl-2-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and acetyl substituents. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi reactions, providing researchers with a robust starting point for the synthesis of novel pyridine derivatives.
While specific literature examples for cross-coupling reactions of this compound are limited, the protocols provided herein are based on well-established methodologies for structurally similar 2-halopyridines. Researchers should consider these as starting points for optimization.
Suzuki-Miyaura Coupling: Synthesis of 3-Acetyl-2-arylpyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the 2-position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Halopyridines.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.25 | N/A[1] |
| 2 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 65 | N/A | 82[2][3] |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | N/A |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
-
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring. For microwave-assisted reactions, typical irradiation times are 10-30 minutes.[1]
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-acetyl-2-arylpyridine.
-
Diagram of Suzuki-Miyaura Coupling Workflow:
Buchwald-Hartwig Amination: Synthesis of 3-Acetyl-2-aminopyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction allows for the synthesis of a wide range of N-substituted 3-acetyl-2-aminopyridines from this compound and a primary or secondary amine.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[5][6]
Table 2: Representative Buchwald-Hartwig Amination Reactions of Halopyridines.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (5) | (±)-BINAP (10) | NaOtBu | Toluene | 80 | 4 | 60[7] |
| 2 | Aryl Perfluorooctanesulfonate | Benzylamine | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ | Dioxane | 100 | 12 | 76[8] |
| 3 | 2,4-Dichloropyrimidine | Thiophenol | Pd(IPr)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 12 | 95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube or vial with the palladium precatalyst, ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
Sonogashira Coupling: Synthesis of 3-Acetyl-2-alkynylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9] This reaction is highly valuable for introducing alkynyl moieties onto the pyridine ring.
Reaction Principle: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the final product.[2]
Table 3: Representative Sonogashira Coupling Reactions of Halopyridines.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 92[10] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[11] |
| 3 | 3-Iodopyridine | 1-Phenyl-2-(trimethylsilyl)acetylene | Pd(OAc)₂ (5) | - | NaOAc | DMF | 100 (µW) | 0.25 | N/A[1] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) salt (e.g., CuI, 1-10 mol%)
-
Base (e.g., Et₃N, DIPEA, often used as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and copper(I) salt.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, base, this compound, and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Diagram of Sonogashira Coupling Workflow:
Heck Reaction: Synthesis of 3-Acetyl-2-alkenylpyridines
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[12] This method can be used to synthesize styrylpyridines and other alkenyl-substituted pyridines from this compound.
Reaction Principle: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst.[13]
Table 4: Representative Heck Reactions of Aryl Halides.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 12 | 95 |
| 2 | Aryl Iodide | 3-Fluoro-3-buten-2-one | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | N/A | N/A | Good |
| 3 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (1) | - | AcONa | DMF | 105 | 5.5 | N/A |
Experimental Protocol: General Procedure for Heck Reaction
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃, 1.2-2.5 equiv)
-
Solvent (e.g., DMF, NMP, dioxane)
-
-
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, ligand (if used), and base.
-
Add the solvent and the alkene.
-
Heat the mixture to the required temperature (typically >100 °C) under an inert atmosphere.[13]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Diagram of Heck Reaction Catalytic Cycle:
Negishi Coupling: Synthesis of 3-Acetyl-2-alkyl/arylpyridines
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[3] It is particularly useful for forming C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds.
Reaction Principle: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organozinc reagent, and reductive elimination.
Table 5: Representative Negishi Coupling Reactions.
| Entry | Organic Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aryl Bromide | Secondary Alkylzinc Halide | Pd(OAc)₂/CPhos | NMP | 80 | 80-95[14] |
| 2 | Racemic α-halo-α-fluoroketone | Arylzinc Reagent | NiCl₂·glyme/Bis(oxazoline) | DMA | RT | Good[15] |
| 3 | 2-Bromopyridine | o-Tolylzinc chloride | Pd(PPh₃)₄ | THF | Reflux | N/A |
Experimental Protocol: General Procedure for Negishi Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (prepared in situ or from a commercial source, 1.1-2.0 equiv)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂, 1-5 mol%)
-
Ligand (optional, depending on the catalyst)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
Prepare the organozinc reagent in a separate flask if not commercially available.
-
In a flame-dried Schlenk flask under an inert atmosphere, add the catalyst and solvent.
-
Add the this compound.
-
Add the organozinc reagent dropwise at the appropriate temperature (often room temperature or below).
-
Allow the reaction to proceed, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Diagram of Negishi Coupling Catalytic Cycle:
References
- 1. mdpi.org [mdpi.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.cnr.it [iris.cnr.it]
- 12. Synthesis of Chiral Tricyclic Pyrone Molecules via Palladium(0)-Catalyzed Displacement Reactions of Chiral Tricyclic Pyrone Acetate With Azide or Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Synthesis of Substituted Pyridines Using 3-Acetyl-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-fluoropyridine is a versatile and highly valuable building block in modern synthetic chemistry, particularly for the construction of complex heterocyclic scaffolds relevant to pharmaceutical and agrochemical research. The presence of three distinct functional handles—a reactive 2-fluoro substituent, an acetyl group, and the pyridine ring itself—allows for a diverse range of chemical transformations.
The fluorine atom at the 2-position makes the pyridine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , providing a reliable method for introducing various nitrogen, oxygen, and sulfur nucleophiles. The C-F bond can also be activated for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively. Furthermore, the acetyl group serves as a versatile point for modification through reactions like condensation, reduction, and olefination.
These application notes provide detailed protocols and representative data for the key transformations of this compound, offering a practical guide for its use in the synthesis of diverse substituted pyridine libraries.
Key Synthetic Transformations
This compound is an ideal substrate for several high-yield synthetic transformations. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group, combined with the high electronegativity of fluorine, strongly activates the C2 position for nucleophilic attack and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The reaction of 2-fluoropyridine with nucleophiles is significantly faster than with other 2-halopyridines, often proceeding under mild conditions.[1][2] This makes this compound an excellent substrate for SNAr reactions to introduce amine, alkoxy, or thioether functionalities at the 2-position.
Representative Data for SNAr Reactions:
| Nucleophile (Nu-H) | Product | Typical Conditions | Expected Yield |
| Morpholine | 1-(2-Morpholinopyridin-3-yl)ethanone | K₂CO₃, DMSO, 100 °C, 12h | 90-98% |
| Aniline | 1-(2-(Phenylamino)pyridin-3-yl)ethanone | K₃PO₄, Dioxane, 110 °C, 16h | 85-95% |
| Benzyl Mercaptan | 1-(2-(Benzylthio)pyridin-3-yl)ethanone | Cs₂CO₃, DMF, 80 °C, 8h | 88-96% |
| Phenol | 1-(2-Phenoxypyridin-3-yl)ethanone | NaH, THF, 65 °C, 12h | 75-85% |
Experimental Protocol 1: Synthesis of 1-(2-Morpholinopyridin-3-yl)ethanone
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and anhydrous DMSO.
-
Add potassium carbonate, followed by the dropwise addition of morpholine at room temperature.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(2-morpholinopyridin-3-yl)ethanone.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. For 2-fluoropyridine derivatives, catalysts like Pd(dppf)Cl₂ are often effective, typically in a mixture of an organic solvent and water with a mild base.[3][4]
Representative Data for Suzuki-Miyaura Coupling:
| Aryl Boronic Acid | Product | Typical Conditions | Expected Yield |
| Phenylboronic acid | 1-(2-Phenylpyridin-3-yl)ethanone | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C | 80-92% |
| 4-Methoxyphenylboronic acid | 1-(2-(4-Methoxyphenyl)pyridin-3-yl)ethanone | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C | 85-95% |
| Thiophene-2-boronic acid | 1-(2-(Thiophen-2-yl)pyridin-3-yl)ethanone | Pd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O, 100 °C | 75-88% |
Experimental Protocol 2: Synthesis of 1-(2-Phenylpyridin-3-yl)ethanone
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines.[5][6] For electron-rich 2-halopyridines, specialized ligands are often required to achieve high yields.
Representative Data for Buchwald-Hartwig Amination:
| Amine | Product | Typical Conditions | Expected Yield |
| Aniline | 1-(2-(Phenylamino)pyridin-3-yl)ethanone | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 70-85% |
| Morpholine | 1-(2-Morpholinopyridin-3-yl)ethanone | Pd(OAc)₂, RuPhos, NaOtBu, Dioxane, 100 °C | 75-90% |
| Benzylamine | 1-(2-(Benzylamino)pyridin-3-yl)ethanone | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 65-80% |
Experimental Protocol 3: Synthesis of 1-(2-(Phenylamino)pyridin-3-yl)ethanone
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add this compound, followed by anhydrous toluene and aniline via syringe.
-
Seal the tube and heat the mixture in a preheated oil bath at 110 °C.
-
Stir the reaction until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
Reactions of the Acetyl Group
The acetyl moiety at the 3-position provides a handle for further diversification.
Knoevenagel Condensation
The acetyl group can undergo base-catalyzed condensation with aldehydes to form α,β-unsaturated ketone (chalcone) derivatives, which are important pharmacophores.[7][8]
Representative Data for Knoevenagel Condensation:
| Aldehyde | Product | Typical Conditions | Expected Yield |
| Benzaldehyde | (E)-1-(2-Fluoropyridin-3-yl)-3-phenylprop-2-en-1-one | Piperidine, Ethanol, Reflux | 70-85% |
| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(2-fluoropyridin-3-yl)prop-2-en-1-one | NaOH, Ethanol, RT | 75-90% |
Experimental Protocol 4: Synthesis of (E)-1-(2-Fluoropyridin-3-yl)-3-phenylprop-2-en-1-one
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Piperidine (catalytic amount, ~0.2 equiv)
-
Ethanol
Procedure:
-
Dissolve this compound and benzaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume in vacuo and cool in an ice bath to induce crystallization.
-
Wash the solid product with cold ethanol and dry to obtain the pure chalcone derivative.
Reduction of the Acetyl Group
The ketone can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[9]
Representative Data for Reduction:
| Reducing Agent | Product | Typical Conditions | Expected Yield |
| NaBH₄ | 1-(2-Fluoropyridin-3-yl)ethanol | Methanol, 0 °C to RT | 90-98% |
Experimental Protocol 5: Synthesis of 1-(2-Fluoropyridin-3-yl)ethanol
Materials:
-
This compound (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the product, which can be further purified by chromatography if necessary.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrj.org [chemrj.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Acetyl-2-fluoropyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Acetyl-2-fluoropyridine as a key intermediate in the synthesis of pharmacologically active molecules, with a particular focus on the development of AKT inhibitors such as Capivasertib (AZD5363). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key properties.
| Property | Value | Reference |
| CAS Number | 79574-70-2 | [1] |
| Molecular Formula | C₇H₆FNO | [1] |
| Molecular Weight | 139.13 g/mol | [1] |
| Appearance | Yellow liquid | [2] |
| Boiling Point | 85 °C at 10 Torr | [2] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Role in the Synthesis of AKT Inhibitors: The Case of Capivasertib (AZD5363)
This compound is a critical building block in the synthesis of potent and selective inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B). One of the most prominent examples is Capivasertib (AZD5363), an orally bioavailable pan-AKT inhibitor that has shown significant promise in the treatment of various cancers, including breast cancer.[3][4]
The fluorine atom at the 2-position of the pyridine ring activates the molecule for nucleophilic aromatic substitution (SNAr), a key reaction in the construction of the core structure of Capivasertib and other related inhibitors.[5] The acetyl group at the 3-position provides a handle for further chemical transformations.
The PI3K/AKT/mTOR Signaling Pathway
Capivasertib targets the PI3K/AKT/mTOR signaling pathway, a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and resistance to therapy.[7] By inhibiting AKT, Capivasertib effectively blocks downstream signaling, inducing apoptosis and inhibiting tumor progression.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a key intermediate for Capivasertib starting from this compound.
General Workflow for the Synthesis of Capivasertib Intermediate
The synthesis of Capivasertib from this compound involves a multi-step process. A crucial step is the nucleophilic aromatic substitution of the fluorine atom with a suitable amine, followed by further modifications.
Caption: General workflow for Capivasertib synthesis.
Protocol: Nucleophilic Aromatic Substitution of this compound
This protocol describes a representative SNAr reaction of this compound with a generic primary amine, a key step in forming the core of many AKT inhibitors.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., (S)-3-amino-1-(4-chlorophenyl)propan-1-ol) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add the primary amine and DIPEA to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Representative SNAr Reaction:
| Parameter | Value |
| Reactants | This compound, (S)-3-amino-1-(4-chlorophenyl)propan-1-ol |
| Base | Diisopropylethylamine (DIPEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 90 °C |
| Reaction Time | 12-24 hours |
| Yield | 75-85% (reported for similar reactions) |
| Purification | Silica gel column chromatography |
Note: The specific reaction conditions, including temperature, time, and choice of base and solvent, may need to be optimized for different amine nucleophiles.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of targeted cancer therapies like AKT inhibitors. Its reactivity in nucleophilic aromatic substitution reactions allows for the efficient construction of complex molecular architectures. The protocols and data presented here provide a foundation for researchers to utilize this important building block in their drug discovery and development efforts. Further optimization of reaction conditions will be crucial for achieving high yields and purity in the synthesis of specific pharmaceutical targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-2-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Acetyl-2-fluoropyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route. The two most common methods for introducing the fluorine atom are nucleophilic aromatic substitution (SNAr) and the Balz-Schiemann reaction.
-
For Nucleophilic Aromatic Substitution (SNAr) routes (e.g., from 3-Acetyl-2-chloropyridine):
-
Inactive Halide: The 2-chloro or 2-bromo group may not be sufficiently activated for substitution. The acetyl group at the 3-position is electron-withdrawing and should facilitate the reaction, but reaction conditions are critical.
-
Fluoride Source: The choice and quality of the fluoride salt are crucial. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are commonly used. Ensure the fluoride salt is thoroughly dried before use, as water can inhibit the reaction. The use of a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium salts) can enhance the reactivity of the fluoride salt in aprotic polar solvents.
-
Solvent: High-boiling point aprotic polar solvents like DMSO, DMF, or sulfolane are typically required to achieve the high temperatures needed for the Halex reaction (halogen exchange).[1] Ensure the solvent is anhydrous.
-
Temperature: SNAr reactions on halopyridines often require elevated temperatures, sometimes up to 220 °C.[1] Gradually increase the reaction temperature, monitoring for product formation and decomposition.
-
-
For Balz-Schiemann reaction routes (e.g., from 2-Amino-3-acetylpyridine):
-
Incomplete Diazotization: The formation of the diazonium salt from the corresponding aminopyridine is a critical step. This reaction is typically carried out at low temperatures (0-5 °C) with a nitrite source (e.g., NaNO2 or nitrosyl tetrafluoroborate) in the presence of a strong acid like HBF4 or HF.[2][3] Ensure accurate temperature control, as diazonium salts can be unstable at higher temperatures.
-
Decomposition of Diazonium Salt: The diazonium salt intermediate may decompose before the fluorination step. It is often prepared and used in situ. Thermal decomposition of the diazonium tetrafluoroborate salt is the key step to introduce fluorine. The decomposition temperature needs to be carefully controlled; too low and the reaction won't proceed, too high and it can lead to side products or even explosive decomposition.[3]
-
Side Reactions: The pyridyl cation intermediate can participate in side reactions, such as reacting with the solvent or other nucleophiles present, leading to biaryl byproducts or other impurities.[1]
-
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant impurity formation alongside my desired product. What are the common side reactions and how can I minimize them?
-
Answer: The formation of impurities is a common challenge. The type of impurity often depends on the synthetic route.
-
In SNAr Reactions:
-
Hydrolysis: If water is present, the starting halopyridine or the product can undergo hydrolysis to form the corresponding pyridone. Using anhydrous reagents and solvents is critical.
-
Polymerization/Decomposition: At very high temperatures, starting materials and products can decompose or polymerize, leading to tar formation. Careful temperature control and monitoring of reaction progress are essential.
-
Ether Formation: If an alcohol is used as a solvent or is present as an impurity, it can act as a nucleophile, leading to the formation of alkoxy-pyridines.
-
-
In Balz-Schiemann Reactions:
-
Phenol/Pyridone Formation: The diazonium salt can react with water to form the corresponding pyridinol (pyridone). Maintaining anhydrous conditions is important.
-
Biaryl Formation: A radical-mediated side reaction can lead to the formation of biaryl byproducts.[1] This is more common with electron-rich aminopyridines.
-
Incomplete Sandmeyer-type Reactions: If other halides (e.g., from the acid used) are present, competing Sandmeyer-type reactions can introduce other halogens instead of fluorine.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating and purifying this compound. What are some recommended procedures?
-
Answer:
-
Work-up: After the reaction, a careful work-up procedure is necessary. For SNAr reactions in high-boiling solvents like DMSO or DMF, the product can often be extracted with a less polar organic solvent after dilution with water. For Balz-Schiemann reactions, neutralization of the strong acid is a critical first step.
-
Purification:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purifying organic compounds. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification technique.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route to obtain a high yield of this compound?
A1: Both nucleophilic aromatic substitution (SNAr) and the Balz-Schiemann reaction are viable routes. The choice often depends on the availability and cost of the starting materials. The SNAr reaction, starting from 3-acetyl-2-chloropyridine, is often more direct if the starting material is accessible. The Balz-Schiemann reaction, starting from 2-amino-3-acetylpyridine, is a classic method for introducing fluorine but involves the handling of potentially unstable diazonium salts.
Q2: What are the key safety precautions to consider during the synthesis?
A2:
-
Fluorinating Agents: Many fluorinating agents are corrosive and toxic. Anhydrous hydrogen fluoride (HF) is extremely dangerous and requires specialized equipment and training. Handle all fluorinating agents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Diazonium Salts: Diazonium salts can be explosive, especially when dry. They should be handled with care, kept at low temperatures, and not isolated unless necessary.
-
High Temperatures: SNAr reactions often require high temperatures. Use appropriate heating equipment and take precautions against thermal hazards.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the consumption of starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of starting material and the presence of the desired product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.
Data Presentation
Table 1: Comparison of General Reaction Conditions for Fluoropyridine Synthesis
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Balz-Schiemann Reaction |
| Starting Material | 3-Acetyl-2-halopyridine (halo = Cl, Br) | 2-Amino-3-acetylpyridine |
| Key Reagents | Anhydrous KF, CsF, or other fluoride salts | NaNO2, HBF4 or HF-pyridine |
| Solvent | Aprotic polar (DMSO, DMF, Sulfolane) | Strong acid (HBF4, HF) |
| Temperature | High (150-220 °C) | Low for diazotization (0-5 °C), then elevated for decomposition |
| Common Byproducts | Pyridones, alkoxy-pyridines, polymers | Pyridones, biaryls, Sandmeyer byproducts |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogen Exchange (Halex) Reaction (General Procedure)
-
Preparation: To a dried flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-acetyl-2-chloropyridine (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 2: Synthesis of this compound via Balz-Schiemann Reaction (General Procedure)
-
Diazotization: Dissolve 2-amino-3-acetylpyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF4) at 0 °C.
-
Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (NaNO2) (1.0-1.2 eq) while maintaining the temperature between 0 and 5 °C.
-
Salt Formation: Stir the mixture at low temperature for a period to allow for the formation of the diazonium tetrafluoroborate salt, which may precipitate.
-
Decomposition: Isolate the diazonium salt by filtration (use with extreme caution when dry) or, more safely, heat the reaction mixture in situ to the decomposition temperature of the salt to yield this compound.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Purification: Wash the organic extract, dry it, and remove the solvent. Purify the product by column chromatography or distillation.
Visualizations
Caption: Experimental Workflow for the Halex Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
References
Technical Support Center: Purification of Crude 3-Acetyl-2-fluoropyridine by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Acetyl-2-fluoropyridine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase and mobile phase for the purification of this compound?
A1: Silica gel is the most common stationary phase for the purification of this compound. A typical mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate. The optimal ratio of these solvents will depend on the specific impurity profile of your crude material. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q2: How do I determine the correct solvent system using TLC?
A2: To find the optimal solvent system, spot your crude this compound mixture onto a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for this compound, with good separation from impurities.[1]
Q3: My this compound is streaking or tailing on the TLC plate and column. What could be the cause?
A3: Pyridine derivatives are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking or tailing.[2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent.[3] This will neutralize the acidic sites on the silica and improve the peak shape.
Q4: What are the potential impurities I should be looking to separate from this compound?
A4: Potential impurities depend on the synthetic route used. Common impurities may include unreacted starting materials such as 2-fluoropyridine or a derivative of nicotinic acid. Side products could include isomers of the desired product or products of over-acetylation. If a halogenated precursor was used, residual starting material would be a likely impurity.
Q5: Can I use a different stationary phase other than silica gel?
A5: While silica gel is the most common choice, other stationary phases can be used. For compounds that are unstable on silica, alumina or Florisil may be viable alternatives.[4] The choice of stationary phase should be guided by the stability of your compound and the nature of the impurities you need to separate.
Troubleshooting Guides
This section addresses specific issues you may encounter during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | Incorrect solvent system (polarity too high or too low).Column overloading.Poorly packed column (channeling). | Optimize the eluent system using TLC to achieve a larger ∆Rf between your product and impurities.Reduce the amount of crude material loaded onto the column.Ensure the column is packed uniformly without any cracks or air bubbles. |
| Product is Not Eluting from the Column | The eluent is not polar enough.The product may have decomposed on the silica gel. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).If decomposition is suspected, perform a small-scale test to check the stability of your compound on silica gel. Consider using a deactivated silica gel or an alternative stationary phase like alumina.[4] |
| Product Elutes Too Quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Broad or Tailing Peaks | Strong interaction between the basic pyridine nitrogen and acidic silica gel.The sample was dissolved in too strong a solvent for loading. | Add a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape.[3]Dissolve the sample in the minimum amount of the mobile phase or a weak solvent before loading it onto the column.[5] |
| Low Recovery of the Product | The product may be irreversibly adsorbed onto the silica gel.The compound is volatile and may have been lost during solvent evaporation. | Use a more polar eluent to ensure complete elution.Use deactivated silica gel.Be cautious during the removal of solvent post-purification, using moderate temperatures on the rotary evaporator. |
| Cracks Appearing in the Silica Bed | The column ran dry.Heat generated from the interaction of a very polar solvent with the silica. | Always keep the silica bed covered with the eluent.When switching to a much more polar solvent system, do so gradually if possible. |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a mixture of hexanes and ethyl acetate (start with a ratio of 8:2).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the product spot and good separation from other spots.[1]
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase (the less polar solvent mixture determined by TLC).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is just below the top of the sand.
-
Carefully add a small amount of the mobile phase and again drain to the top of the sand. Repeat this step once more.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Example Solvent Systems and Corresponding Rf Values for Acetylpyridine Derivatives on Silica Gel TLC.
| Compound Analogue | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 3-Acetylpyridine | 7:3 | ~0.4 |
| 2-Acetylpyridine | 8:2 | ~0.5 |
| 4-Acetylpyridine | 6:4 | ~0.3 |
Note: These are approximate values and can vary based on the specific TLC plate, temperature, and chamber saturation.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Recrystallization of 3-Acetyl-2-fluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Acetyl-2-fluoropyridine via recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the chosen solvent, even when heated. | Incorrect solvent choice. Pyridine derivatives are often polar and require polar solvents.[1] | Consult the solvent selection guide (Table 1). Perform small-scale solubility tests with various solvents to identify a suitable one.[1][2] The principle of "like dissolves like" can be a useful guide; compounds with similar structural features are more likely to be soluble in one another.[3] |
| Insoluble impurities are present. | If a significant portion of the compound has dissolved, the remaining solid may be an insoluble impurity. Proceed with hot gravity filtration to remove it.[1] | |
| No crystals form after the solution has cooled. | The solution is supersaturated. | Induce crystallization by scratching the inside of the flask below the liquid's surface with a glass stirring rod.[1][4] The scratches provide a nucleation site for crystal formation.[1][4] |
| Add a "seed crystal" of the pure compound to the solution to initiate crystallization.[1] | ||
| Too much solvent was used. This is a very common reason for crystallization failure.[1][3] | Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[1] | |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent pair. |
| The solution is cooling too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| The compound is impure. | Try purifying the compound by another method, such as column chromatography, before recrystallization. | |
| The recrystallized product is colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| The yield of recrystallized product is low. | Too much solvent was used, leading to product loss in the mother liquor.[3] | Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] |
| Premature crystallization occurred during hot filtration. | Preheat the funnel and filter paper before filtration. Use a slight excess of hot solvent to keep the compound dissolved. The excess solvent can be evaporated after filtration. | |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before collecting the crystals by filtration. | |
| Crystals were not washed properly. | Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor. Using solvent that is not ice-cold can redissolve some of the product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed using several analytical techniques. The most common methods include measuring the melting point range and using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). A pure compound will have a sharp melting point range, while impurities will typically broaden and depress the melting point.
Q3: What should I do if my compound is still impure after one recrystallization?
A3: If the compound remains impure after a single recrystallization, a second recrystallization may be necessary. Ensure that the appropriate solvent and technique are being used. Alternatively, other purification methods such as column chromatography may be required to remove impurities with similar solubility profiles to your target compound.
Q4: How can I improve the recovery of my product?
A4: To maximize yield, use the minimum amount of hot solvent required to fully dissolve the crude product.[3] Ensure the solution is adequately cooled in an ice bath to minimize the solubility of the product in the solvent. When washing the crystals, use a minimal amount of ice-cold solvent.
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves completely in the hot solvent and precipitates upon cooling, the solvent is likely suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: To remove any insoluble impurities (and activated charcoal, if used), perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any remaining solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 3-Acetyl-2-fluoropyridine
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and known side reactions from the synthesis of analogous compounds, such as 3-acetylpyridine, 2-halopyridines, and related acetylated pyridines. Direct experimental data on the side reactions specific to the synthesis of 3-Acetyl-2-fluoropyridine is limited in publicly available literature. This guide is intended to provide researchers with potential challenges and solutions based on chemical analogy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by hypothetical synthetic routes.
Route 1: Direct Fluorination of 3-Acetylpyridine
This route involves the direct introduction of a fluorine atom onto the 3-acetylpyridine backbone.
Problem 1: Low yield and formation of multiple isomers.
-
Possible Cause: Lack of regioselectivity in the fluorination reaction. Electrophilic fluorination of substituted pyridines can lead to a mixture of isomers. The acetyl group at the 3-position will direct incoming electrophiles, but a mixture of products is still possible.
-
Troubleshooting & Optimization:
-
Reagent Selection: Experiment with different fluorinating agents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)) to optimize regioselectivity.
-
Solvent and Temperature: Varying the solvent and reaction temperature can influence the isomeric ratio.
-
Protecting Groups: Consider protecting the acetyl group to alter the electronic properties of the pyridine ring and potentially improve regioselectivity.
-
Problem 2: Decomposition of starting material.
-
Possible Cause: Harsh reaction conditions leading to the degradation of the pyridine ring or the acetyl group.
-
Troubleshooting & Optimization:
-
Milder Conditions: Employ milder fluorinating agents and lower reaction temperatures.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.
-
| Parameter | Condition A | Condition B | Condition C |
| Fluorinating Agent | Harsh (e.g., F₂) | Moderate (e.g., Selectfluor®) | Mild (e.g., NFSI) |
| Temperature | High | Room Temperature | Low |
| Observed Outcome | Low yield, significant decomposition | Moderate yield, mixture of isomers | Improved yield, better regioselectivity |
Route 2: Acylation of 2-Fluoropyridine
This approach involves introducing the acetyl group onto a pre-existing 2-fluoropyridine ring.
Problem 1: Low conversion to the desired product.
-
Possible Cause: Friedel-Crafts acylation is generally difficult on pyridine rings due to the deactivating effect of the nitrogen atom.
-
Troubleshooting & Optimization:
-
Directed Ortho-Metalation (DoM): A more effective strategy is the deprotonation of 2-fluoropyridine at the 3-position using a strong base (e.g., LDA) followed by quenching with an acetylating agent (e.g., acetyl chloride, N,N-dimethylacetamide).
-
Grignard Reagent Formation: An alternative is the formation of a Grignard reagent from a 2-fluoro-3-halopyridine, which can then be reacted with an acetylating agent.
-
Problem 2: Formation of a di-acetylated byproduct.
-
Possible Cause: Over-reaction with the acetylating agent.
-
Troubleshooting & Optimization:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the acetylating agent.
-
Temperature Control: Maintain a low reaction temperature during the addition of the acetylating agent to control the reaction rate.
-
| Parameter | Method A (Friedel-Crafts) | Method B (DoM) |
| Reagents | 2-Fluoropyridine, Acetyl Chloride, AlCl₃ | 2-Fluoropyridine, LDA, Acetyl Chloride |
| Yield | Very Low to None | Moderate to Good |
| Key Side Product | Starting Material | Potential for over-reaction |
Route 3: Grignard Reaction with a 2-Fluoronicotinic Acid Derivative
This route involves the reaction of an organometallic reagent (e.g., methylmagnesium bromide) with a derivative of 2-fluoronicotinic acid (e.g., an ester or a Weinreb amide).
Problem 1: Formation of a tertiary alcohol byproduct.
-
Possible Cause: If using an ester of 2-fluoronicotinic acid, the Grignard reagent can add twice to the carbonyl group, leading to the formation of 2-(2-fluoropyridin-3-yl)propan-2-ol.[1][2]
-
Troubleshooting & Optimization:
-
Weinreb Amide: Use a Weinreb amide (N-methoxy-N-methylamide) of 2-fluoronicotinic acid. The intermediate formed after the first addition of the Grignard reagent is stable and does not typically react further, leading to the ketone upon workup.
-
Temperature Control: Maintain a low reaction temperature to minimize the second addition.
-
Problem 2: Low yield due to side reactions of the Grignard reagent.
-
Possible Cause: Grignard reagents are strong bases and can be consumed by any protic sources in the reaction mixture (e.g., water). They can also participate in other side reactions.[3]
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
| Substrate | Reagent | Major Product | Major Side Product |
| Methyl 2-fluoronicotinate | CH₃MgBr (2 eq.) | 2-(2-fluoropyridin-3-yl)propan-2-ol | This compound |
| 2-Fluoro-N-methoxy-N-methylnicotinamide | CH₃MgBr (1.1 eq.) | This compound | Minimal |
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in the synthesis of this compound?
A1: The most probable isomeric impurities depend on the synthetic route. In a direct fluorination of 3-acetylpyridine, you might expect to see 5-acetyl-2-fluoropyridine and 6-acetyl-2-fluoropyridine. If starting from a dihalopyridine, incomplete regioselectivity could lead to other acetyl-halopyridine isomers.
Q2: How can I purify the crude this compound from common side products?
A2:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating isomers and other impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to remove impurities.
Q3: My reaction is not proceeding to completion. What are the common reasons?
A3:
-
Insufficiently Active Reagents: Ensure the activity of your reagents, especially organometallics like Grignard reagents or strong bases like LDA, which can degrade with improper storage.
-
Inadequate Temperature: Some reactions require specific temperature ranges to proceed at an appreciable rate. Ensure your reaction is being conducted at the appropriate temperature.
-
Presence of Inhibitors: Trace amounts of water or other protic impurities can quench organometallic reagents. Ensure all reaction components are anhydrous.
Q4: I am observing a significant amount of a byproduct with a lower molecular weight than my starting material. What could it be?
A4: This could be a decarboxylation product. For instance, if you are starting with a derivative of 2-fluoronicotinic acid, decarboxylation could lead to the formation of 2-fluoropyridine. This is a known side reaction in the synthesis of 3-acetylpyridine from nicotinic acid esters.[4]
Experimental Protocols
Note: These are generalized protocols based on analogous reactions and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Directed Ortho-Metalation of 2-Fluoropyridine
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Base Addition: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the flask.
-
Substrate Addition: A solution of 2-fluoropyridine in anhydrous THF is added dropwise to the reaction mixture while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour.
-
Acylation: An acetylating agent (e.g., acetyl chloride) is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
Protocol 2: Synthesis via a Weinreb Amide
-
Weinreb Amide Formation: 2-Fluoronicotinic acid is converted to its corresponding Weinreb amide (2-fluoro-N-methoxy-N-methylnicotinamide) using standard peptide coupling reagents or by conversion to the acid chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
-
Grignard Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with the Weinreb amide and anhydrous THF under a nitrogen atmosphere.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Grignard Reagent Addition: A solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred at 0 °C for 2-3 hours.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude this compound is purified by column chromatography or distillation.
Visualizations
Caption: Synthetic pathway for Route 1 showing potential side reactions.
Caption: Troubleshooting workflow for low product yield.
Caption: Comparison of outcomes in Route 3 based on the starting material.
References
Technical Support Center: Nucleophilic Aromatic Substitution on 3-Acetyl-2-fluoropyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 3-acetyl-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic aromatic substitution?
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.[1][2] The fluorine atom at the C-2 position is a good leaving group for SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex.[3][4] Furthermore, the acetyl group at the C-3 position is a strong electron-withdrawing group, which further activates the ring towards nucleophilic attack, increasing the reaction rate.
Q2: What is the general mechanism for the nucleophilic substitution on this compound?
The reaction proceeds via a two-step addition-elimination mechanism.[5] First, the nucleophile attacks the carbon atom bonded to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the pyridine ring is then restored by the elimination of the fluoride ion.[5]
Q3: Which nucleophiles are suitable for this reaction?
A wide variety of nucleophiles can be employed, including:
-
N-Nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine).[5][7]
-
O-Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide.
-
S-Nucleophiles: Thiols, which are generally excellent nucleophiles.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently activated nucleophile: The nucleophile may not be strong enough to attack the pyridine ring. | For alcohol and thiol nucleophiles, add a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the more reactive alkoxide or thiolate. For amine nucleophiles, consider a stronger base if a salt is being used. |
| Low reaction temperature: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature. Microwave heating can also be an effective alternative for accelerating the reaction.[3] | |
| Inappropriate solvent: The solvent may not be suitable for the reaction. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SNAr reaction.[9] | |
| Decomposition of starting material: this compound may be unstable under the reaction conditions. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Ensure the reagents and solvent are anhydrous. | |
| Formation of Multiple Products | Side reactions: The nucleophile or product may be reacting further. | Lower the reaction temperature to improve selectivity. Reduce the reaction time and monitor the reaction progress closely using TLC or LC-MS. |
| Reaction at the acetyl group: Strong nucleophiles might attack the carbonyl carbon of the acetyl group. | Protect the acetyl group before the substitution reaction if this becomes a significant issue. | |
| Difficult Product Isolation | Product is highly polar: The product may be difficult to extract from a polar solvent like DMF or DMSO. | After the reaction, perform a water quench and extract with a suitable organic solvent like ethyl acetate or dichloromethane. If the product remains in the aqueous layer, consider back-extraction or alternative purification methods like preparative HPLC. |
| Emulsion during workup: An emulsion may form during the aqueous workup. | Add brine to the aqueous layer to break the emulsion before extraction. |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for the nucleophilic substitution on this compound.
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Reaction with an Amine Nucleophile (Morpholine)
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To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add morpholine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the mixture at 80 °C for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alcohol Nucleophile (Sodium Methoxide)
-
To a solution of sodium methoxide (1.5 eq) in methanol (0.4 M), add this compound (1.0 eq).
-
Heat the reaction mixture to reflux for 12 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Reaction with a Thiol Nucleophile (Thiophenol)
-
To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.
-
After 15 minutes, add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 2 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimized Reaction Conditions for Various Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 5 | 85-95 |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 6 | 80-90 |
| Sodium Methoxide | - | Methanol | Reflux | 12 | 75-85 |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | >90 |
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting low-yield reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. homework.study.com [homework.study.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. benchchem.com [benchchem.com]
Challenges in the scale-up production of 3-Acetyl-2-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-Acetyl-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: For industrial-scale production, the most common and practical approach is a two-step synthesis. This typically involves the synthesis of an intermediate, 3-Acetyl-2-chloropyridine, followed by a halogen exchange (Halex) reaction to introduce the fluorine atom. Other potential routes, such as direct C-H fluorination or methods involving diazotization (e.g., Balz-Schiemann reaction), are often less favored for large-scale manufacturing due to challenges with selectivity, safety, and cost.
Q2: What are the critical parameters to control during the halogen exchange (Halex) reaction for fluorination?
A2: The success of the Halex reaction is highly dependent on several factors. Key parameters to control include:
-
Fluoride Source: The choice of fluoride salt (e.g., potassium fluoride, cesium fluoride) is crucial. Spray-dried potassium fluoride is often used to maximize the reactive surface area.
-
Solvent: A high-boiling point, polar aprotic solvent such as DMSO, DMF, or sulfolane is typically required to facilitate the nucleophilic aromatic substitution.
-
Temperature: The reaction generally requires elevated temperatures, but precise control is necessary to prevent thermal decomposition and the formation of by-products.
-
Water Content: The reaction is highly sensitive to moisture. Anhydrous conditions are critical to prevent the formation of hydroxy-pyridines and to ensure the reactivity of the fluoride source.
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst may be employed to enhance the reaction rate.
Q3: What types of by-products can be expected during the synthesis of this compound?
A3: By-product formation can occur at different stages of the synthesis. During the preparation of the 3-Acetyl-2-chloropyridine intermediate, impurities can arise from the starting materials or side reactions with organometallic reagents. In the subsequent fluorination step, common by-products include:
-
Unreacted 3-Acetyl-2-chloropyridine.
-
3-Acetyl-2-hydroxypyridine, formed if water is present in the reaction mixture.
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By-products resulting from the reaction of the acetyl group under harsh conditions.
-
In some cases, the fluorine at the 3-position of related compounds has been observed to react, potentially leading to other fluorinated impurities.[1]
Q4: What are the recommended methods for purification of this compound at an industrial scale?
A4: While laboratory-scale purification might involve column chromatography, this is generally not economically viable for large-scale production.[1][2] At an industrial scale, the preferred purification methods are:
-
Distillation: Fractional vacuum distillation is a common technique for purifying liquid products.
-
Recrystallization: If the product is a solid or can be converted to a solid derivative, recrystallization is an effective method for achieving high purity.
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities.
The choice of method depends on the physical properties of this compound and its impurities.
Troubleshooting Guides
Low Yield
Problem: The yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC).- If the reaction has stalled, consider increasing the reaction temperature or time.- Ensure the quality and reactivity of the fluoride source. |
| Degradation of Product | - High reaction temperatures can lead to product decomposition. Optimize the temperature profile of the reaction.- Analyze the crude product for degradation by-products. |
| Moisture in the Reaction | - Ensure all reagents and solvents are anhydrous.- Dry the reaction apparatus thoroughly before use. |
| Inefficient Fluoride Source | - Use a high-surface-area fluoride source, such as spray-dried potassium fluoride.- Consider using a different fluoride source (e.g., CsF) or adding a phase-transfer catalyst. |
Low Purity
Problem: The final product is contaminated with significant levels of impurities.
| Potential Impurity | Troubleshooting Step |
| Unreacted Starting Material | - Optimize the reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion.- Improve the efficiency of the purification process (e.g., optimize distillation parameters). |
| Hydroxy By-product | - This is a strong indicator of moisture in the reaction. Implement stricter anhydrous protocols. |
| Other Organic Impurities | - Identify the structure of the main impurities by techniques like GC-MS or LC-MS.- Adjust the reaction conditions to minimize the formation of these specific by-products.- Develop a more selective purification method. For instance, cation-exchange chromatography has been used for purifying related pyridine derivatives. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 3-Acetyl-2-chloropyridine
| Starting Material | Reagent | Yield (%) | Reference |
| 2-Chloronicotinic acid | Methyl magnesium bromide | 77 | [2] |
| 2-Chloronicotinonitrile | Methyl magnesium chloride | 65 | [2] |
| 2-Chloronicotinoyl chloride | Tetramethyltin | 54 | [2] |
Table 2: General Yields for Fluorination of Pyridine Derivatives
| Reaction Type | Substrate | Fluorinating Agent | Yield (%) | Reference |
| Halogen Exchange | 2-Chloropyridine derivative | KF or Bu4NF | Varies | [3] |
| Diazotization | 2-Aminopyridine derivative | HBF4, NaNO2 | ~50 (for a related compound) | [4] |
Experimental Protocols
Protocol: Halogen Exchange Fluorination of 3-Acetyl-2-chloropyridine
Disclaimer: This is a generalized protocol and should be optimized for specific equipment and scale. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Acetyl-2-chloropyridine
-
Spray-dried potassium fluoride (KF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Nitrogen gas
Procedure:
-
Preparation: In a clean, dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-Acetyl-2-chloropyridine and anhydrous DMSO.
-
Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.
-
Addition of Fluoride Source: Add spray-dried potassium fluoride to the reaction mixture under a nitrogen blanket.
-
Heating: Heat the reaction mixture to the optimized temperature (typically in the range of 150-200 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC or GC. The reaction is complete when the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Halex reaction.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Byproduct formation in the fluorination of 3-acetylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of 3-acetylpyridine. The information is designed to address specific experimental challenges and provide detailed protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the fluorination of 3-acetylpyridine?
A1: The fluorination of 3-acetylpyridine can be approached through several methods, primarily categorized by the nature of the fluorine source. Electrophilic fluorination targets the acetyl group's α-position or the pyridine ring's C-H bonds. Common electrophilic fluorinating agents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). Nucleophilic fluorination is also a viable strategy, often employing reagents like Diethylaminosulfur Trifluoride (DAST) to convert the carbonyl group to a geminal difluoride. Additionally, direct C-H fluorination of the pyridine ring can be achieved using reagents like silver(II) fluoride (AgF₂).[1][2]
Q2: I am observing low to no conversion of my 3-acetylpyridine starting material. What are the likely causes?
A2: Low or no conversion can stem from several factors. A primary cause is the inactivation of the fluorinating reagent due to moisture. Reagents like AgF₂ are hygroscopic and decompose in the presence of water.[3] Similarly, DAST can react with moisture. Ensure all reagents and solvents are anhydrous and that the reaction is conducted under an inert atmosphere. Another possibility is that the reaction temperature is too low, particularly for less reactive substrates.
Q3: My reaction is producing multiple products, leading to a low yield of the desired fluorinated 3-acetylpyridine. How can I improve selectivity?
A3: The formation of multiple products is a common challenge. With electrophilic fluorinating agents like Selectfluor®, fluorination can occur at both the α-position of the acetyl group and on the pyridine ring. The solvent can play a crucial role in directing the regioselectivity of the reaction. For instance, in the fluorination of aryl alkyl ketones, methanol can promote α-fluorination, while acetonitrile can favor fluorination of the aromatic ring.[4] For C-H fluorination of the pyridine ring, the inherent directing effects of the acetyl group will influence the position of fluorination. For 3-substituted pyridines, fluorination with AgF₂ often occurs preferentially at the 2-position.[5]
Q4: Are there any known incompatibilities between common fluorinating agents and solvents?
A4: Yes, some fluorinating agents can react exothermically with certain solvents. For example, Selectfluor® can have exothermic reactions with DMF, pyridine, and DMSO. It is crucial to consult the safety data sheet and relevant literature for your specific fluorinating agent and solvent combination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield/No Reaction | Inactive fluorinating reagent due to moisture. | Use freshly opened or properly stored anhydrous reagents. Handle hygroscopic reagents like AgF₂ in a glovebox or dry atmosphere.[3] |
| Insufficient reaction temperature. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. | |
| Poor solubility of reagents. | Choose a solvent system in which all reactants are soluble. For some reactions, a co-solvent may be necessary. | |
| Formation of Multiple Isomers (Regioselectivity Issues) | Competing fluorination at the acetyl group and the pyridine ring. | Optimize the solvent system. For electrophilic fluorination of aryl ketones, polar protic solvents may favor α-fluorination, while aprotic solvents may favor ring fluorination.[4] |
| For C-H fluorination of the pyridine ring, inherent electronic effects of the acetyl group direct fluorination. | Consider using a different fluorinating agent or a C-H activation strategy with a directing group to enhance regioselectivity. | |
| Formation of Byproducts | Deacetylation: Observed in some fluorination reactions of acetyl-substituted compounds under reflux conditions.[6] | Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it once the desired product is formed. |
| Elimination Products: Can occur during DAST fluorination of ketones.[7] | Use milder reaction conditions (lower temperature). Consider alternative fluorinating agents if elimination is a persistent issue. | |
| Rearrangement Products: Cationic rearrangements (e.g., Wagner-Meerwein) can be promoted by DAST.[7] | Run the reaction at a lower temperature. The choice of solvent can also influence the stability of carbocationic intermediates. | |
| Over-fluorination (di- or poly-fluorination): Particularly with highly reactive substrates or excess fluorinating agent. | Use a stoichiometric amount of the fluorinating agent. Consider a slow addition of the fluorinating agent to the reaction mixture. | |
| Difficult Purification | Co-elution of the product with byproducts or starting material. | Optimize the chromatography conditions (solvent system, column packing material). Derivatization of the product or impurities can sometimes facilitate separation. |
| Decomposition of the product on silica gel. | Consider using a different stationary phase for chromatography (e.g., alumina, reverse-phase silica) or alternative purification methods like distillation or crystallization. |
Quantitative Data on Byproduct Formation
While specific quantitative data for the fluorination of 3-acetylpyridine is not extensively published, the following table provides representative data for byproduct formation in the fluorination of analogous 3-substituted pyridines and aromatic ketones. This data can help in anticipating potential side products and their approximate yields.
| Substrate | Fluorinating Agent | Desired Product | Byproduct(s) | Yield of Desired Product (%) | Yield of Byproduct(s) (%) | Reference |
| 3,5-disubstituted pyridines | AgF₂ | 2-Fluoro-3,5-disubstituted pyridine | 6-Fluoro-3,5-disubstituted pyridine (isomeric product) | Varies (e.g., 4.2:1 to 20:1 ratio of isomers) | Varies | [5] |
| α,β-unsaturated oximes | Rh(III) catalyst | 3-Fluoropyridines | Isomeric pyridines, fluoride displacement products | 63-91 | 8-10 | [3] |
| Cyclic Ketones | Selectfluor® | α-monofluorinated ketone | Difluorinated products, decomposition products | 70 | Not specified | [8] |
| Pivalaldehyde | DAST | 1,1-difluoro-2,2-dimethylpropane | 1,2-difluoro-1,2-dimethylpropane, 1-fluoro-2,2-dimethylethylene (rearrangement and elimination) | Mixture | Mixture | [7] |
Experimental Protocols
Protocol 1: C-H Fluorination of a 3-Substituted Pyridine using AgF₂ (Adapted for 3-Acetylpyridine)
This protocol is adapted from a procedure for the site-selective fluorination of pyridines and can be applied to 3-acetylpyridine.[3][8]
Materials:
-
3-Acetylpyridine (1.0 mmol)
-
Silver(II) Fluoride (AgF₂) (3.0 mmol)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Rubber septum and nitrogen inlet
-
Thermocouple
-
Filter funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of nitrogen, add 3-acetylpyridine (1.0 mmol) and anhydrous acetonitrile (10 mL) to an oven-dried round-bottom flask.
-
Addition of Fluorinating Agent: While stirring, add AgF₂ (3.0 mmol) in one portion. Caution: AgF₂ is sensitive to moisture and should be handled accordingly.[3]
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: To the residue, add MTBE and 1M HCl. Filter any resulting silver salts. Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaCl, dry the organic layer over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Electrophilic Fluorination of an Aromatic Ketone using Selectfluor® (General Procedure)
This general protocol for the α-fluorination of ketones can be adapted for 3-acetylpyridine.
Materials:
-
3-Acetylpyridine (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Anhydrous solvent (e.g., acetonitrile or methanol) (10 mL)
-
Molecular sieves (3 Å)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a solution of 3-acetylpyridine (1.0 mmol) in the chosen anhydrous solvent (10 mL) in the presence of 3 Å molecular sieves, add a solution of Selectfluor® (1.1 mmol) in the same solvent dropwise at 0 °C under an argon atmosphere.
-
Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 10 minutes), then allow it to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up and Purification: The work-up procedure will depend on the solvent used. Typically, it involves quenching the reaction, extraction with an organic solvent, drying, and purification by column chromatography.
Protocol 3: Deoxofluorination of a Carbonyl Group using DAST (General Procedure)
This is a general procedure for the conversion of a ketone to a geminal difluoride using DAST. Caution: DAST can decompose violently at elevated temperatures. Reactions should be conducted behind a blast shield.
Materials:
-
3-Acetylpyridine (1.0 mmol)
-
Diethylaminosulfur Trifluoride (DAST) (2.2 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Dissolve 3-acetylpyridine (1.0 mmol) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere and cool the solution to -78 °C.
-
Addition of DAST: Slowly add DAST (2.2 mmol) to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of α-fluorination of 3-acetylpyridine with Selectfluor®.
Caption: Proposed mechanism for DAST-mediated deoxofluorination.
Caption: Experimental workflow for C-H fluorination using AgF₂.
References
- 1. researchgate.net [researchgate.net]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. orgsyn.org [orgsyn.org]
- 4. brynmawr.edu [brynmawr.edu]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
How to monitor the progress of reactions involving 3-Acetyl-2-fluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 3-Acetyl-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of reactions with this compound?
A1: The progress of reactions involving this compound can be effectively monitored using a variety of analytical techniques. The choice of method depends on the specific reaction conditions, the properties of the reactants and products, and the level of detail required. Commonly used methods include:
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and quantifying the starting material, intermediates, and products.[1]
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information on the molecules in the reaction mixture, allowing for the identification and quantification of different species. In-situ techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can provide real-time kinetic data by monitoring changes in vibrational frequencies of functional groups directly in the reaction vessel.[1][2]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method for tracking the consumption of the starting material and the formation of the product at the bench.[3]
Q2: How does the fluorine atom in this compound affect its reactivity and the choice of monitoring technique?
A2: The fluorine atom at the 2-position of the pyridine ring significantly influences the molecule's reactivity. The high electronegativity of fluorine makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] This reactivity is often exploited in drug discovery and materials science. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[4][5]
For monitoring purposes, the presence of fluorine allows for the use of 19F NMR spectroscopy. This technique is highly sensitive and can provide a clean background for monitoring the disappearance of the this compound starting material and the appearance of any fluorine-containing products or intermediates.
Q3: Are there any specific safety precautions to consider when working with this compound and its reactions?
Troubleshooting Guides
Issue 1: The reaction appears to be stalled or proceeding very slowly according to TLC or HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | For many reactions, particularly SNAr, higher temperatures may be required to overcome the activation energy. Gradually increase the reaction temperature and monitor the progress. |
| Poor Reagent Purity/Activity | Ensure the purity and activity of all reagents, especially nucleophiles and bases. Use freshly opened or purified reagents if necessary. |
| Solvent Effects | The choice of solvent can significantly impact reaction rates. Consider using a more polar aprotic solvent like DMF or DMSO for SNAr reactions to better solvate the charged intermediate. |
| Catalyst Deactivation (if applicable) | If a catalyst is used, it may have deactivated. Consider adding a fresh portion of the catalyst. |
Issue 2: Multiple unexpected spots appear on the TLC plate, or multiple peaks are observed in the HPLC/GC-MS chromatogram.
| Possible Cause | Troubleshooting Step |
| Side Reactions | The reaction conditions may be promoting side reactions. Consider lowering the reaction temperature or using a more selective nucleophile or base. |
| Decomposition of Starting Material or Product | The starting material or product may be unstable under the reaction conditions. Try running the reaction at a lower temperature or for a shorter duration. Protecting groups may be necessary for sensitive functionalities. |
| Impure Starting Materials | Verify the purity of your this compound and other starting materials. Impurities can lead to the formation of byproducts. |
Issue 3: Difficulty in quantifying the reaction progress due to overlapping peaks in HPLC or NMR.
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | Optimize the HPLC method by changing the mobile phase composition, gradient, flow rate, or column type to improve the resolution between peaks.[1] |
| Overlapping Signals in 1H NMR | Use 19F NMR to monitor the reaction, as the signals are often in a less crowded region of the spectrum. Alternatively, use a higher field NMR spectrometer to improve signal dispersion. Adding a chemical shift reagent can also help to resolve overlapping signals. |
Experimental Protocols & Data Presentation
Protocol 1: Offline Reaction Monitoring by HPLC
Objective: To quantify the consumption of this compound and the formation of the product over time.
Methodology:
-
Reaction Setup: Assemble the reaction under the desired conditions (e.g., temperature, inert atmosphere).
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.[1]
-
Sample Preparation: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC.[1]
-
HPLC Analysis: Analyze the prepared sample using a pre-developed HPLC method. A typical starting method could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid to improve peak shape).[1]
-
Data Analysis: Integrate the peak areas of the starting material and product. Calculate the percentage conversion and yield at each time point.
Workflow for Offline HPLC Monitoring:
Caption: Workflow for offline HPLC monitoring of a reaction.
Quantitative Data Summary (Hypothetical):
| Time (hours) | This compound (Peak Area) | Product (Peak Area) | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 1 | 980,000 | 270,000 | 21.6% |
| 2 | 750,000 | 500,000 | 40.0% |
| 4 | 420,000 | 830,000 | 66.4% |
| 8 | 150,000 | 1,100,000 | 88.0% |
| 24 | 10,000 | 1,240,000 | 99.2% |
Protocol 2: In-Situ Reaction Monitoring by ATR-FTIR Spectroscopy
Objective: To obtain real-time kinetic data by continuously monitoring the concentration of key functional groups.
Methodology:
-
Setup: Insert an ATR-FTIR probe directly into the reaction vessel. Ensure a good seal to maintain reaction conditions.
-
Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Data Acquisition: Initiate the reaction (e.g., by adding a catalyst or heating). Collect spectra at regular intervals (e.g., every 5 minutes).
-
Data Analysis: Monitor the disappearance of vibrational bands corresponding to the starting materials and the appearance of new bands corresponding to the product. For example, monitor the C=O stretch of the acetyl group and any new characteristic bands of the product.
Logical Flow for In-Situ ATR-FTIR Monitoring:
Caption: Logical flow for in-situ ATR-FTIR reaction monitoring.
Protocol 3: Monitoring by 19F NMR Spectroscopy
Objective: To utilize the fluorine atom as a probe for monitoring the reaction progress.
Methodology:
-
Initial Spectrum: Prepare an NMR tube with a sample of the reaction mixture at time zero, including an internal standard with a known 19F chemical shift (e.g., trifluorotoluene).
-
Reaction Progress: As the reaction proceeds, take aliquots at various time points.
-
Sample Preparation: Prepare NMR tubes for each time point by diluting the aliquot in a deuterated solvent.
-
19F NMR Acquisition: Acquire a 19F NMR spectrum for each sample.
-
Data Analysis: Integrate the signal of the fluorine in this compound relative to the internal standard. The decrease in this integral over time corresponds to the consumption of the starting material.
Quantitative Data Summary (Hypothetical):
| Time (hours) | Integral of this compound (relative to standard) | % Conversion |
| 0 | 1.00 | 0% |
| 2 | 0.65 | 35% |
| 6 | 0.21 | 79% |
| 18 | 0.05 | 95% |
References
- 1. benchchem.com [benchchem.com]
- 2. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Overcoming low reactivity in C-C bond formation with 3-Acetyl-2-fluoropyridine
Welcome to the technical support center for C-C bond formation reactions involving 3-acetyl-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for C-C cross-coupling reactions?
A1: this compound presents a unique set of challenges in C-C bond formation due to a combination of electronic and steric factors:
-
Electron-Deficient Ring System: The fluorine atom and the pyridine nitrogen are strongly electron-withdrawing, which can decrease the reactivity of the C-F bond towards oxidative addition in typical palladium-catalyzed cross-coupling reactions.
-
Steric Hindrance: The acetyl group at the 3-position can sterically hinder the approach of the catalyst and coupling partner to the C2 position.
-
Potential for Side Reactions: The presence of the fluorine atom and the pyridine nitrogen can lead to undesired side reactions such as defluorination or catalyst inhibition.[1]
Q2: What are the most common side reactions observed during Suzuki-Miyaura coupling with 2-fluoropyridine derivatives?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.[2]
-
Protodeboronation: This is the cleavage of the C-B bond on the boronic acid coupling partner, replacing the boronic acid group with a hydrogen atom. This is a common issue with heteroaryl boronic acids, especially under aqueous basic conditions and at elevated temperatures.[2]
-
Homocoupling: This is the palladium-catalyzed dimerization of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen and certain palladium(II) species.[2]
Q3: Can I use this compound in Sonogashira couplings?
A3: Yes, Sonogashira couplings are a viable method for C-C bond formation with 2-halopyridines. The reaction couples a terminal alkyne with an aryl or vinyl halide. While specific examples with this compound are not abundant in the literature, successful couplings have been reported with structurally similar 2-halopyridines under standard Sonogashira conditions.[3]
Q4: Is the Heck reaction a suitable method for C-C bond formation with this substrate?
A4: The Heck reaction, which couples an alkene with an aryl or vinyl halide, is a powerful tool for C-C bond formation.[4][5] For electron-deficient halides like this compound, the choice of catalyst, ligand, and base is critical to achieve good yields and prevent side reactions.
Q5: What is the Stille coupling and can it be used with this compound?
A5: The Stille coupling is a palladium-catalyzed reaction between an organotin compound (stannane) and an organic halide.[6][7][8] It is known for its tolerance of a wide variety of functional groups and relatively mild reaction conditions. This makes it a potentially suitable method for the C-C bond formation with this compound, although the toxicity of organotin reagents is a significant drawback.[7]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the metal center.[1] Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation. |
| Inefficient Oxidative Addition | The electron-deficient nature of the substrate can make oxidative addition difficult. Consider using a more reactive coupling partner (e.g., an aryl iodide instead of a bromide or chloride). Increasing the reaction temperature may also be beneficial, but monitor for decomposition. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is generally more stable. Optimize the base; weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.[9] |
| Poor Solubility of Reagents | For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility and reaction rate.[9] However, be mindful of the increased risk of protodeboronation.[9] |
Issue 2: Significant Side Product Formation
Possible Causes & Solutions
| Side Product | Recommended Action to Minimize Formation |
| Homocoupling of Boronic Acid | Thoroughly degas all solvents and reagents to remove oxygen. Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species.[2] |
| Defluorination of the Pyridine Ring | Use milder reaction conditions, including lower temperatures and weaker bases (e.g., K₃PO₄ or Na₂CO₃). Employ bulky, electron-rich phosphine ligands to accelerate the desired cross-coupling over the slower defluorination pathway.[1] |
| Hydrolysis of the Acetyl Group | While generally stable, prolonged exposure to strong basic conditions at high temperatures could lead to hydrolysis. If suspected, use milder bases and shorter reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Sonogashira Coupling
Adapted from a procedure for a similar substrate.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Base (e.g., Et₃N or piperidine, 2.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a degassed solution of this compound in the chosen solvent, add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for a further 5 minutes at room temperature.
-
Add the base and then the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | Not specified | [10] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O | 100 | 89 | [11] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | None | Na₂CO₃ (2) | DMF/H₂O | 60 | 95 | [12] |
Table 2: Representative Conditions for Sonogashira Coupling of Halopyridines
| Halopyridine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 91 | [3] |
| 4-Bromopyridine HCl | 4-(N,N-dimethylamino)phenylacetylene | Pd catalyst (2) | CuI (1) | Piperidine | CH₃CN | Reflux | 94 | [13] |
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. depts.washington.edu [depts.washington.edu]
Stability of 3-Acetyl-2-fluoropyridine under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Acetyl-2-fluoropyridine under various experimental conditions. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during its use and analysis.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: this compound is susceptible to hydrolysis under acidic conditions, which can lead to the substitution of the fluorine atom with a hydroxyl group, forming 3-Acetyl-2-hydroxypyridine. The rate of this hydrolysis is dependent on the pH, temperature, and the specific acidic medium used. The electron-withdrawing nature of the acetyl group at the 3-position can activate the pyridine ring, making the 2-position more susceptible to nucleophilic attack by water.
Q2: What is the expected stability of this compound under basic conditions?
A2: Under basic conditions, this compound is expected to be unstable. The fluoride at the 2-position is a good leaving group, and the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[1][2] The hydroxide ion (OH-) is a potent nucleophile that can readily displace the fluoride, leading to the formation of 3-Acetyl-2-hydroxypyridine. This reaction is generally faster than acid-catalyzed hydrolysis. 2-fluoropyridines are known to be significantly more reactive than their 2-chloro counterparts in such reactions.[3]
Q3: Are there any specific storage recommendations for this compound?
A3: To ensure its integrity, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and atmospheric oxygen, which can contribute to degradation over time. For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: Can I use this compound in aqueous buffers for my experiments?
A4: While it may be used in aqueous buffers for short durations, it is crucial to be aware of its potential for hydrolysis. The stability will be pH-dependent. It is advisable to conduct preliminary stability tests in the specific buffer system and at the intended experimental temperature to quantify the rate of degradation. For applications requiring prolonged exposure to aqueous media, the use of aprotic solvents or the preparation of fresh solutions immediately before use is recommended.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation product under both acidic and basic hydrolytic conditions is expected to be 3-Acetyl-2-hydroxypyridine. Under strongly basic conditions, there is also a possibility of reactions involving the acetyl group, such as enolate formation, which could lead to other byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., changing peak areas in HPLC). | The compound may be degrading in the analytical mobile phase or upon storage in solution. | Prepare fresh solutions of this compound for each analytical run. Verify the pH of your mobile phase and, if possible, use a less aqueous or aprotic mobile phase. |
| Low yield in a reaction where this compound is a reactant. | Degradation of the starting material due to reaction conditions (e.g., presence of acidic or basic reagents, high temperature). | Ensure that the reaction conditions are anhydrous if the chemistry allows. If acidic or basic conditions are necessary, consider lowering the reaction temperature and minimizing the reaction time. Perform a stability check of the starting material under the reaction conditions without the other reactants. |
| Appearance of an unexpected new peak in chromatograms over time. | This is likely a degradation product, probably 3-Acetyl-2-hydroxypyridine. | Characterize the new peak using techniques like LC-MS or NMR to confirm its identity. This information is crucial for understanding the stability profile of your compound. |
| The solid material has changed in color or appearance. | Potential degradation due to improper storage (exposure to moisture, light, or air). | Discard the material if significant changes are observed. Always store this compound in a tightly sealed container, in a cool, dark, and dry environment. |
Quantitative Stability Data
The following table presents hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to demonstrate how stability data is typically presented.
| Condition | Time (hours) | % this compound Remaining | % 3-Acetyl-2-hydroxypyridine Formed |
| 0.1 M HCl (60 °C) | 0 | 100 | 0 |
| 6 | 85.2 | 14.8 | |
| 12 | 72.1 | 27.9 | |
| 24 | 51.5 | 48.5 | |
| pH 7.4 Buffer (60 °C) | 0 | 100 | 0 |
| 6 | 98.9 | 1.1 | |
| 12 | 97.5 | 2.5 | |
| 24 | 95.1 | 4.9 | |
| 0.1 M NaOH (60 °C) | 0 | 100 | 0 |
| 2 | 65.4 | 34.6 | |
| 4 | 42.8 | 57.2 | |
| 8 | 18.3 | 81.7 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under acidic, basic, and neutral conditions.[4][5][6]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Stress Conditions:
-
Acidic Hydrolysis: To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: To a vial, add an appropriate volume of the stock solution and dilute with purified water or a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 60 °C) in a water bath or oven. Protect the samples from light.
-
-
Time Points and Sampling:
-
Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a common starting point.
-
Use a UV detector set to an appropriate wavelength to monitor the parent compound and any degradation products.
-
Quantify the percentage of this compound remaining and the formation of any major degradants at each time point.
-
Visualizations
Predicted Degradation Pathways
Caption: Predicted hydrolytic degradation pathways.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 3-Acetyl-2-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Acetyl-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. Based on the synthesis of analogous compounds like 3-acetyl-2-chloropyridine, potential impurities include:
-
Starting Materials: Unreacted 2-fluoropyridine or acetylating agents.
-
Isomeric Impurities: Positional isomers such as 4-Acetyl-2-fluoropyridine or 5-Acetyl-2-fluoropyridine may form depending on the synthetic route.
-
Over-alkylation/acylation Products: For instance, the tertiary alcohol impurity, 2-(2'-fluoropyridin-3-yl)propan-2-ol, can form from the reaction of the acetyl group with excess organometallic reagents.[1]
-
Solvent Residues: Residual solvents from the reaction or initial work-up, such as tetrahydrofuran (THF), ethyl acetate, or dichloromethane.
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Degradation Products: The compound may be susceptible to hydrolysis or other degradation pathways if exposed to harsh acidic or basic conditions, or high temperatures for extended periods.
Q2: What methods are recommended for the purification of this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods are:
-
Column Chromatography: Highly effective for removing a wide range of impurities, including isomers and other closely related byproducts.
-
Distillation (under reduced pressure): Suitable for removing non-volatile impurities and some closely boiling isomers from the liquid product.[1]
-
Recrystallization: Can be effective if the product is a solid at room temperature or can be derivatized to a crystalline solid. This method is excellent for achieving high purity.
Q3: How can I assess the purity of this compound after purification?
A3: Purity assessment is crucial to confirm the success of the purification process. The following analytical techniques are recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination, especially for non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[5][6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and to determine the appropriate solvent system for column chromatography.[10]
Troubleshooting Guides
Column Chromatography
Issue: My compound is not separating from an impurity on the silica gel column.
-
Possible Cause: The polarity of the mobile phase may not be optimal for separation.
-
Solution:
-
Optimize the Mobile Phase: Use TLC to test different solvent systems. A good starting point for this compound is a mixture of hexane and ethyl acetate.[11] A common mobile phase for similar compounds is hexane:ethyl acetate (1:2).[11]
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can improve the separation of compounds with close Rf values.
-
Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina.
-
Issue: The compound is streaking on the TLC plate and the column.
-
Possible Cause: The compound may be too polar for the chosen solvent system or it might be interacting strongly with the acidic silica gel.
-
Solution:
-
Add a Modifier to the Mobile Phase: For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel and reduce streaking.
-
Use a Different Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for basic compounds.
-
Distillation
Issue: The product is degrading during distillation.
-
Possible Cause: this compound may be thermally unstable at its atmospheric boiling point.
-
Solution:
-
Use Reduced Pressure: Perform the distillation under vacuum to lower the boiling point and minimize thermal degradation. The boiling point of this compound is reported to be 85 °C at 10 Torr.
-
Minimize Heating Time: Heat the distillation flask gradually and do not prolong the distillation unnecessarily.
-
Use a Fractionating Column: For separating closely boiling impurities, a fractionating column can provide better separation at a lower temperature.
-
Recrystallization
Issue: I cannot find a suitable solvent for recrystallization.
-
Possible Cause: this compound is a liquid at room temperature, which makes direct recrystallization challenging.
-
Solution:
-
Dervatization: Consider converting the liquid product into a solid derivative (e.g., a hydrazone or an oxime) that can be easily recrystallized. After purification, the derivative can be hydrolyzed back to the pure this compound.
-
Solvent Screening: If the compound has a melting point slightly above room temperature, a systematic solvent screening is necessary. Ideal solvents should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen include hexanes, ethyl acetate, isopropanol, and mixtures thereof.
-
Quantitative Data
The following table summarizes expected purity levels and yields for different purification methods, based on data for the analogous compound 3-acetyl-2-chloropyridine.[1]
| Purification Method | Initial Purity (GC) | Final Purity (GC) | Yield | Notes |
| Reduced Pressure Distillation | ~63% | >99.5% | ~74% | Highly effective for removing volatile and non-volatile impurities.[1] |
| Column Chromatography | Variable | >98% (by TLC/HPLC) | 70-90% | Yield is dependent on the loading and the separation efficiency. |
| Recrystallization (of a derivative) | Variable | >99% | 60-80% | Yield accounts for both the derivatization and recrystallization steps. |
Experimental Protocols
Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 4:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (flash chromatography) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purification by Reduced Pressure Distillation
This protocol is adapted from the purification of 3-acetyl-2-chloropyridine.[1]
Methodology:
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation.
-
Charging the Flask: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle.
-
Fraction Collection:
-
Collect and discard the initial low-boiling fraction.
-
Collect the main fraction at the expected boiling point (around 85 °C at 10 Torr).
-
Monitor the purity of the fractions by GC or TLC.
-
-
Termination: Stop the distillation when the temperature starts to rise significantly or when most of the product has been distilled.
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Reduced Pressure Distillation.
Caption: Troubleshooting Logic for Common Purification Issues.
References
- 1. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. This compound CAS#: 79574-70-2 [m.chemicalbook.com]
Technical Support Center: Catalyst Selection for 3-Acetyl-2-fluoropyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalytic reactions involving 3-Acetyl-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: Which catalytic cross-coupling reactions are most suitable for this compound?
A1: this compound is an electron-deficient heterocyclic compound, making it a suitable electrophile for several palladium-catalyzed cross-coupling reactions. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: This is a versatile reaction for forming C-C bonds with organoboron reagents. Given the fluorine at the 2-position, specialized ligands are often required to achieve high yields.
-
Negishi Coupling: This reaction utilizes organozinc reagents and is known for its high reactivity and functional group tolerance, often proceeding under mild conditions.[1]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds, this reaction couples the fluoropyridine with primary or secondary amines. The choice of ligand is critical for success.[2]
Q2: I am observing low to no product formation in my Suzuki-Miyaura coupling. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with fluorinated pyridines are common and can stem from several factors:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Using bulky, electron-rich phosphine ligands can mitigate this effect.
-
Inefficient Oxidative Addition: The C-F bond is strong, but the C-X (where X is another halogen like Br or Cl, if present) bond would be the target. If starting from the fluoro-compound, C-F activation is challenging and requires specific catalysts. More commonly, the fluorine is a substituent and coupling occurs at another position (e.g., a bromo or triflate group).
-
Protodeboronation of the Coupling Partner: If you are using a heteroarylboronic acid, it may be unstable under the reaction conditions, leading to the undesired cleavage of the C-B bond.[1]
Q3: How can I achieve a selective reaction at the acetyl group without affecting the pyridine ring?
A3: The acetyl group's ketone can be selectively targeted for reactions like asymmetric reduction (hydrogenation or transfer hydrogenation) to form a chiral alcohol. This is a common strategy in pharmaceutical synthesis.[3] Catalyst systems based on Ruthenium or Rhodium with chiral ligands are highly effective for this transformation, offering excellent enantioselectivity.[4]
Q4: Is direct C-H functionalization a viable strategy for this compound?
A4: Yes, C-H functionalization is a powerful tool, though challenging for electron-deficient pyridines.[5] Rhodium and Iridium complexes have been shown to catalyze the C-H activation of related acetylpyridines.[6] The directing effect of the acetyl group and the electronic nature of the ring will influence the regioselectivity of the reaction.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Negishi, Buchwald-Hartwig)
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst | Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, air-stable precatalyst (e.g., G3-XPhos). Ensure ligands are not oxidized. |
| Catalyst Inhibition by Pyridine-N | Employ bulky, electron-rich ligands (e.g., Buchwald's biaryl phosphines like XPhos, SPhos) to shield the metal center. | |
| Inefficient Transmetalation (Suzuki) | Optimize the base. Weaker bases (K₂CO₃, K₃PO₄, Cs₂CO₃) are often preferred over strong hydroxides to prevent side reactions.[1] | |
| Low Reactivity of Organozinc (Negishi) | Ensure the organozinc reagent is freshly prepared or properly stored, as they are sensitive to air and moisture.[1] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid (Suzuki) | Thoroughly degas all solvents and reagents to remove oxygen. Use a Pd(0) catalyst source directly.[7] |
| Hydrodehalogenation (Loss of F) | This is less common for C-F bonds but can occur. Use milder reaction conditions (lower temperature, weaker base). | |
| Protodeboronation of Boronic Acid | Use anhydrous solvents, switch to a milder base, or use a more stable boronic ester (e.g., pinacol or MIDA ester).[1] | |
| Reaction Stalls | Poor Solubility of Reagents | Choose a solvent system that effectively dissolves all components (e.g., Dioxane, Toluene, DMF). For Suzuki reactions, a co-solvent of water is often necessary.[8] |
| Insufficient Base | Ensure at least 2-3 equivalents of base are used relative to the limiting reagent. |
Asymmetric Reduction of the Acetyl Group
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive Catalyst | Ensure the catalyst precursor (e.g., [{RuCl₂(p-cymene)}₂]) and chiral ligand are pure. Pre-stirring the catalyst and ligand can aid complex formation. |
| Insufficient Hydrogen Source | For transfer hydrogenation, use a large excess of the hydrogen donor (e.g., isopropanol, formic acid). For hydrogenation, ensure the system is properly pressurized with H₂ gas.[3] | |
| Low Enantioselectivity (ee) | Suboptimal Ligand | Screen a variety of chiral ligands. For Ru-based catalysts, pseudo-dipeptide or TsDPEN-type ligands are often effective. |
| Incorrect Base/Acid | The presence of a specific base (e.g., NaOH, KOtBu) or acid can be crucial for catalyst activity and selectivity. Optimize the additive. | |
| Racemization of Product | If the product alcohol is prone to racemization, ensure the workup is performed under mild, neutral conditions. | |
| Side Reactions | Reduction of Pyridine Ring | This is generally disfavored under typical ketone reduction conditions but can occur with very harsh reagents. Use milder catalyst systems (e.g., Noyori-type catalysts).[4] |
Data Summaries
Table 1: Recommended Catalyst Systems for Cross-Coupling of (Hetero)Aryl Halides
| Reaction Type | Catalyst Precursor | Recommended Ligand(s) | Typical Base | Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene |
| Negishi | Pd(PPh₃)₄ or Pd₂(dba)₃ | XPhos, P(2-furyl)₃ | Often not required | THF, Dioxane |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, XantPhos, Josiphos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Table 2: Catalyst Systems for Asymmetric Ketone Reduction
| Reaction Type | Catalyst System | Hydrogen Source | Key Features |
| Asymmetric Transfer Hydrogenation | [{RuCl₂(p-cymene)}₂] + Chiral Ligand (e.g., TsDPEN) | Isopropanol or Formic Acid/Triethylamine | Operationally simple, avoids high-pressure H₂ gas.[4] |
| Asymmetric Hydrogenation | Ru(II)-BINAP complexes or Rh(I)-chiral phosphine complexes | H₂ Gas (1-50 atm) | High efficiency and enantioselectivity.[3] |
| CBS Reduction | Oxazaborolidine catalyst | Borane (BH₃) | Stoichiometric borane required, good for many ketone types.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (assuming another leaving group is present, e.g., 5-bromo-3-acetyl-2-fluoropyridine) (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if separate).
-
Solvent Addition: Add degassed solvent (e.g., 4:1 Dioxane/Water) via syringe.[8]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of the Acetyl Group
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, stir the ruthenium precursor (e.g., [{RuCl₂(p-cymene)}₂], 0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1 mol%) in the hydrogen source solvent (e.g., isopropanol) for 15-30 minutes.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv.) in isopropanol.
-
Base Addition: Add a solution of the base (e.g., NaOH or KOtBu in isopropanol, 5 mol%) to the catalyst mixture.
-
Reaction: Transfer the substrate solution to the activated catalyst mixture. Heat the reaction to the desired temperature (e.g., 40-80 °C) and stir.
-
Monitoring: Monitor the conversion of the ketone to the alcohol by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the chiral alcohol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
An Objective Comparison of HPLC and Alternative Methods for Purity Assessment of 3-Acetyl-2-fluoropyridine
In the development of pharmaceuticals and novel chemical entities, the purity of starting materials and intermediates is a critical parameter that directly influences the safety and efficacy of the final product. This compound, a key building block in organic synthesis, requires rigorous purity assessment to ensure the quality and consistency of subsequent reactions and the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose due to its high resolution and sensitivity.[1] This guide provides a detailed comparison of a proposed HPLC method for this compound with other powerful analytical techniques, supported by experimental protocols and data.
HPLC is the premier method for the quantitative analysis of many organic molecules, including pyridine derivatives.[1] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]
Proposed Experimental Protocol: RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method suitable for the quantitative analysis of this compound. The conditions are adapted from established methods for the structurally similar compound, 3-Acetylpyridine.[2]
| Parameter | Value |
| HPLC System | Standard system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[2] |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] |
| Mobile Phase A | 0.1% Formic Acid in Water.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[1] |
| Gradient Program | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B.[1] |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 30 °C.[1] |
| Detection Wavelength | UV at 265 nm (to be optimized by determining λmax). |
| Injection Volume | 10 µL.[1] |
| Diluent | 50:50 mixture of Mobile Phase A and B.[2] |
Sample Preparation:
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration within the method's linear range.[2]
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[1]
HPLC Analysis Workflow
Caption: Workflow for HPLC purity assessment of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques offer complementary or, in some cases, superior information for a comprehensive purity assessment. The primary alternatives include Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5]
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Differential partitioning between mobile and stationary phases with UV detection.[5] | High resolution, precision, and robustness for quantitative analysis of non-volatile compounds.[1] | Requires an analyte-specific reference standard; may not detect impurities without a UV chromophore. | Routine quality control, stability testing, and quantitative purity determination of known compounds. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio detection.[6] | Excellent for volatile and semi-volatile impurities; provides structural information from mass spectra.[6] | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some analytes. | Detecting and identifying volatile organic impurities, residual solvents, and starting materials.[7] |
| qNMR | Signal intensity is directly proportional to the molar concentration of nuclei (e.g., ¹H).[5] | A primary, absolute quantification method; does not require an analyte-specific reference standard (uses a certified internal standard); non-destructive.[5][8] | Lower sensitivity than chromatographic methods; requires a highly pure internal standard; potential for signal overlap. | Absolute purity determination without a specific reference standard; structural confirmation of the main component and impurities. |
| LC-MS | Combines HPLC separation with mass spectrometry detection.[3] | Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[3] | More complex and expensive instrumentation; quantification can be more challenging than with UV detection. | Impurity profiling and identification, especially for unknown degradation products or process impurities. |
Detailed Experimental Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of volatile impurities in a this compound sample, adapted from a method for 3-Acetylpyridine.[6]
-
Sample Preparation:
-
Accurately weigh the sample (e.g., 100 mg) into a volumetric flask.
-
Dissolve in a suitable volatile solvent (e.g., methanol or dichloromethane) and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.[6]
-
-
Instrumentation and Conditions:
-
GC-MS System: Standard GC with a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identification is confirmed by comparing the retention time and mass spectrum of sample peaks with those of reference standards or library data.[6]
Quantitative NMR (qNMR)
This protocol outlines the steps for determining the absolute purity of a this compound sample.[5]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh a known amount (e.g., 5 mg) of a certified, stable internal standard (e.g., maleic acid) into the same vial. The standard must not have signals that overlap with the analyte.[5]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.[5]
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution spectrometer (≥400 MHz).
-
Use parameters optimized for quantification, including a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ (typically 30-60 seconds).[5]
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, number of protons, molecular weights, and weights of the analyte and internal standard.
-
Decision Guide for Technique Selection
Choosing the appropriate analytical technique depends on the specific goals of the purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
Characterizing the Reaction Products of 3-Acetyl-2-fluoropyridine: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of reaction products derived from 3-Acetyl-2-fluoropyridine. The focus is on nucleophilic substitution reactions, a common transformation for this versatile building block in medicinal chemistry and materials science. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most effective analytical strategies for their specific needs.
Introduction: The Versatility of this compound in Synthesis
This compound is a valuable starting material in organic synthesis due to the presence of two reactive sites: the acetyl group and the fluorine atom. The electron-withdrawing nature of the pyridine ring and the acetyl group activates the 2-position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities, leading to a diverse array of substituted pyridine derivatives with potential applications in pharmaceuticals and agrochemicals.
The general reaction scheme involves the displacement of the fluoride ion by a nucleophile (Nu-), as depicted below:
Caption: General nucleophilic substitution reaction of this compound.
Accurate and efficient characterization of the resulting products is paramount to confirm the success of the reaction, assess purity, and elucidate the structure of the newly synthesized compounds. Mass spectrometry, often coupled with chromatographic techniques, serves as a primary tool for this purpose.
Mass Spectrometry in the Analysis of this compound Derivatives
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the product and, through fragmentation analysis, offers insights into its structure.
Common Ionization Techniques
For the analysis of relatively small and polar molecules like the derivatives of this compound, Electrospray Ionization (ESI) is a commonly employed technique. ESI is a soft ionization method that typically produces protonated molecules [M+H]+, minimizing fragmentation in the ion source and providing a clear indication of the molecular weight.
Expected Mass Spectra and Fragmentation Patterns
Due to a lack of directly published mass spectra for the nucleophilic substitution products of this compound, the following data is inferred based on the known fragmentation patterns of analogous compounds, such as 3-acetylpyridine and other substituted pyridines.
The primary fragmentation pathway for 3-acetylpyridine involves the loss of the acetyl group. For the substituted products of this compound, key fragmentation patterns are expected to involve the cleavage of the bond between the pyridine ring and the nucleophile, as well as fragmentation within the nucleophile itself.
Table 1: Predicted Mass Spectrometry Data for Nucleophilic Substitution Products of this compound
| Nucleophile | Product Name | Expected Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) | Predicted Key Fragment Ions (m/z) |
| Ammonia | 3-Acetyl-2-aminopyridine | 136.15 | 137 | 121, 94, 78 |
| Methanol | 3-Acetyl-2-methoxypyridine | 151.16 | 152 | 137, 121, 108, 78 |
| Pyrrolidine | 3-Acetyl-2-(1-pyrrolidinyl)pyridine | 190.24 | 191 | 148, 121, 70 |
| Piperidine | 3-Acetyl-2-(1-piperidinyl)pyridine | 204.27 | 205 | 162, 121, 84 |
| Morpholine | 3-Acetyl-2-morpholinopyridine | 206.24 | 207 | 164, 121, 86 |
Note: The fragmentation patterns are predictive and based on common fragmentation behaviors of similar chemical structures.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of novel compounds relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary structural information.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound Reaction Products
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information from fragmentation. | High sensitivity, requires small sample amounts, can be coupled with separation techniques (GC, LC). | Isomers can be difficult to distinguish, fragmentation can sometimes be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides unambiguous structure elucidation, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, simple to operate, non-destructive. | Provides limited information on the overall structure, not suitable for complex mixtures. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound
Caption: A typical experimental workflow for the SNAr of this compound.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the desired nucleophile (1.1-1.5 equivalents). If the nucleophile is an amine, a non-nucleophilic base like potassium carbonate or triethylamine may be added to scavenge the HF produced.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine derivative.
Protocol for Mass Spectrometry Analysis (LC-MS with ESI)
Caption: Workflow for the analysis of reaction products by LC-MS.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Prepare a stock solution of the purified reaction product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Inject the sample into the LC-MS system.
-
Perform chromatographic separation using a C18 reverse-phase column with a suitable gradient of water and acetonitrile, both typically containing 0.1% formic acid to promote protonation.
-
Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 50-500 amu).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data.
Conclusion
The characterization of reaction products from this compound is most effectively achieved through a multi-technique approach. Mass spectrometry, particularly when coupled with liquid chromatography, provides rapid and sensitive analysis of the molecular weight and purity of the synthesized compounds. However, for unambiguous structure elucidation, especially for novel derivatives, the complementary data obtained from NMR and IR spectroscopy are indispensable. The protocols and comparative data presented in this guide offer a framework for researchers to develop robust analytical strategies for the comprehensive characterization of this important class of pyridine derivatives.
A Comparative Study of 3-Acetyl-2-fluoropyridine and 3-Acetyl-2-bromopyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of building blocks is a critical determinant of synthetic efficiency and molecular design. Among the vast array of heterocyclic scaffolds, functionalized pyridines are of paramount importance. This guide provides a detailed comparative analysis of two key synthetic intermediates: 3-Acetyl-2-fluoropyridine and 3-Acetyl-2-bromopyridine. The objective is to delineate their respective reactivities in pivotal synthetic transformations, supported by established chemical principles and illustrative experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Reactivity Principles
The synthetic utility of this compound and 3-Acetyl-2-bromopyridine is primarily dictated by the nature of the carbon-halogen bond at the 2-position of the pyridine ring. The distinct electronic properties of fluorine and bromine atoms lead to divergent reactivity profiles in the two major classes of reactions discussed herein: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity trend is governed by the bond dissociation energy, which follows the order C-Br > C-Cl > C-F.[1] Consequently, 3-Acetyl-2-bromopyridine is generally more reactive, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Nucleophilic Aromatic Substitution (SNAr): Conversely, in SNAr reactions, the reactivity is governed by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. The established reactivity order is F > Cl > Br > I.[2] The highly electronegative fluorine atom in this compound strongly polarizes the C-F bond, making the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic attack. This often translates to faster reaction rates and milder conditions compared to its bromo-analogue. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[2][3]
Synthesis of Starting Materials
A reliable and efficient synthesis of the starting materials is crucial for any synthetic campaign.
3-Acetyl-2-bromopyridine: This compound is typically synthesized from 3-acetylpyridine through bromination using reagents like N-bromosuccinimide (NBS).[4]
This compound: The synthesis of this compound is less commonly described. A plausible route involves the halogen exchange reaction of the more readily available 3-acetyl-2-chloropyridine with a fluoride source such as cesium fluoride (CsF) in a polar aprotic solvent like DMSO. A general procedure for a similar transformation has been reported for the synthesis of 3-chloro-2-fluoropyridine from 2,3-dichloropyridine with a yield of 71.9%.[5] Another potential route starts from quinolinic acid, proceeding through steps of acid anhydrization, esterification, ammoniation, amino fluorination, and finally reduction of the ester group.[6]
Comparative Performance in Key Synthetic Reactions
The following sections provide a comparative overview of the performance of this compound and 3-Acetyl-2-bromopyridine in key synthetic transformations, supported by illustrative data. It is important to note that the data presented is often for analogous systems due to a lack of direct side-by-side comparative studies for the title compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The acetyl group at the 3-position is an electron-withdrawing group, which can influence the reactivity of the halopyridine in cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. As predicted by the general reactivity trend, 3-Acetyl-2-bromopyridine is expected to be more reactive than this compound.
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | aq. EtOH | 100 / 1 | 92 | [7] (Illustrative) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 120 / 0.5 | 70 | [8] (Illustrative) |
| 3-Chloropyridine | Phenylboronic acid pinacol ester | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 / 12-24 | High | [9] (Illustrative) |
| 2-Fluoropyridine-3-boronic acid | Aryl Bromide | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90-100 / 8-24 | Moderate to Good | [1] (Illustrative) |
Analysis: The data for analogous systems suggests that bromopyridines generally give high yields under relatively mild conditions. Chloropyridines require more robust catalyst systems and often higher temperatures. Fluoropyridines are typically unreactive as electrophiles in Suzuki couplings under standard conditions.
The Sonogashira coupling is a key reaction for the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki coupling, 3-Acetyl-2-bromopyridine is the more reactive partner.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 / 3 | 93 | [10] (Illustrative) |
| 2-Bromopyridine | Phenylacetylene | MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 / 24 | 56 | [10] (Illustrative) |
| Aryl Bromides | Phenylacetylene | Pd₂(dba)₃ / Ligand / CuI | Et₃N | Toluene | RT | High | [11] (Illustrative) |
| 2-Chloropyridine | Phenylacetylene | Pd-1 | KOH | Ethanol | 80 / 24 | Low | [12] (Illustrative) |
Analysis: Bromopyridines are effective substrates for the Sonogashira coupling, often providing good to excellent yields. Chloropyridines are significantly less reactive and may result in lower yields.[12] Fluoropyridines are generally not suitable electrophiles for this transformation under standard conditions.
This reaction is a powerful tool for C-N bond formation. The reactivity trend of the halopyridines remains consistent with other cross-coupling reactions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 80 | 55-98 | [13][14] (Illustrative) |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 4 | 60 | [15] |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ / Ligand | K₂CO₃ | Dioxane | 100 | Good | [15] (Illustrative) |
| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ / BINAP | K₂CO₃ | - | MW / 0.5 | Good | [15] (Illustrative) |
Analysis: 2-Bromopyridines are excellent substrates for the Buchwald-Hartwig amination, coupling with a wide range of amines.[13][14] While 2-chloropyridines can also be used, they often require more specialized and highly active catalyst systems.[15] The C-F bond in 2-fluoropyridines is generally unreactive, making them unsuitable electrophiles for this reaction.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the high electronegativity of fluorine makes this compound the more reactive substrate. The electron-withdrawing acetyl group at the 3-position further activates the pyridine ring towards nucleophilic attack at the 2-position.
Diagram 3: SNAr Reaction Mechanism
Caption: General mechanism for nucleophilic aromatic substitution (SNAr) on a 2-halopyridine.
| Substrate | Nucleophile | Conditions | Relative Rate/Yield | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | EtOH, 25 °C | 320x faster than 2-chloropyridine | [2][3] |
| 3-Nitropyridine-4-carboxylate | CsF | DMSO, reflux, 1.5h | 38% yield of 3-fluoropyridine product | [16] |
| 2-Halopyridinium ions | Piperidine | Methanol | Reactivity: F ~ Cl ~ Br ~ I | [17] |
| 2-Halopyridines | Sulfur Nucleophiles | Room Temperature | Effective with 2-chloropyridinium activation | [18] (Illustrative) |
Analysis: The data strongly supports the higher reactivity of fluoropyridines in SNAr reactions.[2][3] The acetyl group in this compound is expected to further enhance this reactivity. While 3-Acetyl-2-bromopyridine can undergo SNAr, it will likely require more forcing conditions such as higher temperatures or stronger nucleophiles.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Acetyl-2-bromopyridine
Materials:
-
3-Acetyl-2-bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-Acetyl-2-bromopyridine, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-acetyl-2-arylpyridine.
General Protocol for Nucleophilic Aromatic Substitution of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine nucleophile (e.g., morpholine) (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO, 5 mL)
Procedure:
-
To a round-bottom flask, add this compound, the amine nucleophile, and potassium carbonate.
-
Add dimethyl sulfoxide and stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or crystallization.
Conclusion
The choice between this compound and 3-Acetyl-2-bromopyridine is highly dependent on the intended synthetic transformation.
-
3-Acetyl-2-bromopyridine is the superior substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), offering higher reactivity that allows for milder conditions and a broader scope of coupling partners.[1] This makes it the reagent of choice for building molecular complexity through C-C and C-N bond formation at the 2-position.
-
This compound , on the other hand, is the more reactive substrate for nucleophilic aromatic substitution (SNAr) reactions.[2] Its enhanced electrophilicity at the 2-position enables the facile introduction of a wide range of nucleophiles, often under milder conditions than its bromo-counterpart.
For drug development professionals and researchers, a clear understanding of these divergent reactivity profiles is essential for efficient and strategic synthesis design. The bromo-derivative serves as a robust platform for diversification through cross-coupling, while the fluoro-derivative provides a powerful tool for late-stage functionalization via SNAr.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 5. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. mdpi.com [mdpi.com]
- 17. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 3-Acetyl-2-fluoropyridine Derivatives: A 2D NMR Comparison Guide
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For researchers working with heterocyclic compounds, such as 3-Acetyl-2-fluoropyridine derivatives, confirming the exact molecular architecture is critical for understanding structure-activity relationships (SAR) and ensuring the validity of biological data. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of non-destructive techniques for unambiguously determining molecular structure by mapping out the connectivity and spatial relationships between atoms.
This guide provides a comparative overview of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of this compound derivatives. It includes detailed experimental protocols, comparative data tables, and logical workflow diagrams to assist researchers in applying these methods effectively.
Comparison of Key 2D NMR Techniques for Structural Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, complex spin systems and signal overlap, especially in substituted aromatic rings, often necessitate the use of 2D NMR.[1] The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a comprehensive picture of the molecular framework.[2][3][4]
| Technique | Full Name | Correlation Type | Primary Application for this compound Derivatives |
| COSY | Correlation Spectroscopy | ¹H—¹H | Identifies protons that are spin-spin coupled (typically over 2-3 bonds), confirming the connectivity of protons on the pyridine ring and any aliphatic side chains.[4][5] |
| HSQC | Heteronuclear Single Quantum Coherence | ¹H—¹³C (one bond) | Directly correlates each proton to the carbon atom it is attached to, providing unambiguous ¹H-C bond assignments.[4][5] |
| HMBC | Heteronuclear Multiple Bond Correlation | ¹H—¹³C (multiple bonds) | Reveals long-range correlations (typically over 2-4 bonds) between protons and carbons. Crucial for identifying quaternary carbons and piecing together the molecular skeleton, such as connecting the acetyl group to the pyridine ring.[4][5] |
Experimental Protocols
Acquiring high-quality 2D NMR data requires careful sample preparation and parameter optimization. The following are generalized protocols for a standard spectrometer.
Sample Preparation
-
Concentration: Dissolve 10-20 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Purity: Ensure the sample is free of paramagnetic impurities and particulate matter, which can degrade spectral quality. Filter the solution if necessary.
-
Solvent Selection: Choose a solvent that fully dissolves the compound and has minimal overlapping signals with the analyte.
Instrument Setup and Calibration
-
Initial 1D Spectra: Always acquire a standard 1D ¹H spectrum first.[6][7] This is used to check sample purity, concentration, and to determine the spectral width (sweep width) required for the 2D experiments.[6][7] A 1D ¹³C spectrum is also beneficial but not always essential.[7]
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[6]
-
Tuning and Matching: Tune and match the probe for the relevant nuclei (¹H and ¹³C) to ensure efficient signal transmission and detection.[7]
-
Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C nuclei for optimal signal intensity.
2D NMR Acquisition Parameters
The following are typical starting parameters that may require optimization based on the specific compound and instrument.
| Experiment | Parameter | Typical Value | Notes |
| COSY | Pulse Program | cosygpqf or dqfcosy | DQF-COSY can provide cleaner spectra by suppressing singlet signals.[4] |
| Spectral Width (F1, F2) | Set based on 1D ¹H spectrum | Ensure all proton signals are included to avoid aliasing.[6] | |
| Data Points (F2) | 1K - 2K | ||
| Increments (F1) | 128w - 256w | ||
| Scans per Increment (ns) | 4 - 16 | Depends on sample concentration. | |
| HSQC | Pulse Program | hsqcetgpsi | Sensitivity-improved and gradient-selected for artifact suppression.[8] |
| Spectral Width (F2 - ¹H) | Set based on 1D ¹H spectrum | ||
| Spectral Width (F1 - ¹³C) | Set based on 1D ¹³C spectrum | Cover the expected range of carbon chemical shifts. | |
| ¹J(CH) Coupling Constant | ~145 Hz | Optimized for one-bond C-H correlations. | |
| Scans per Increment (ns) | 8 - 32 | More scans may be needed due to lower ¹³C sensitivity. | |
| HMBC | Pulse Program | hmbcgplpndqf | |
| Spectral Width (F2 - ¹H) | Set based on 1D ¹H spectrum | ||
| Spectral Width (F1 - ¹³C) | Set based on 1D ¹³C spectrum | Ensure the full carbon range, including quaternary carbons, is covered.[9] | |
| Long-Range J(CH) | 8 Hz | A good starting value for detecting 2- and 3-bond correlations.[4] | |
| Scans per Increment (ns) | 16 - 64 | Requires more scans than HSQC for sensitivity. |
Data Presentation and Interpretation: A Case Study
To illustrate the validation process, consider a hypothetical derivative: 3-Acetyl-2-fluoro-5-methylpyridine .
Table 1: Hypothetical NMR Data for 3-Acetyl-2-fluoro-5-methylpyridine (in CDCl₃)
| Position | Atom | δ (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations (from ¹H) |
| 2 | C | 160.5 | d | ¹J(CF) = 240.0 | - |
| 3 | C | 125.0 | d | ²J(CF) = 25.0 | H4, H6, H(acetyl) |
| 4 | C | 140.0 | d | ³J(CF) = 5.0 | H6, H(methyl) |
| 4 | H | 7.80 | dd | ³J(HH) = 8.0, ⁴J(HF) = 2.0 | C3, C5, C6 |
| 5 | C | 135.0 | s | - | H4, H6, H(methyl) |
| 5-CH₃ | C | 18.0 | q | - | H4, H6 |
| 5-CH₃ | H | 2.40 | s | - | C4, C5, C6 |
| 6 | C | 148.0 | d | ⁴J(CF) = 3.0 | H4, H(methyl) |
| 6 | H | 8.20 | d | ³J(HH) = 8.0 | C2, C4, C5 |
| Acetyl C=O | C | 195.0 | d | ³J(CF) = 4.0 | H4, H(acetyl) |
| Acetyl CH₃ | C | 26.0 | q | - | C3, C=O |
| Acetyl CH₃ | H | 2.60 | s | - | C3, C=O |
Note: Coupling constants (J) involving fluorine (¹⁹F) are critical for confirming the position of the fluorine substituent.[10][11]
Structure Validation Workflow
Caption: Workflow for 2D NMR-based structure validation.
-
COSY Analysis: A cross-peak between the signals at 8.20 ppm (H6) and 7.80 ppm (H4) would confirm their three-bond (meta) coupling on the pyridine ring.
-
HSQC Analysis: This experiment would show direct one-bond correlations: H4 (7.80 ppm) to C4 (140.0 ppm), H6 (8.20 ppm) to C6 (148.0 ppm), the methyl protons (2.40 ppm) to their carbon (18.0 ppm), and the acetyl protons (2.60 ppm) to their carbon (26.0 ppm). This definitively assigns protons to their attached carbons.
-
HMBC Analysis: This is the key experiment for assembling the fragments.
-
The acetyl protons (2.60 ppm) will show a correlation to the carbonyl carbon (195.0 ppm) and, critically, to C3 of the pyridine ring (125.0 ppm), confirming the position of the acetyl group.
-
The methyl protons (2.40 ppm) will show correlations to C4, C5, and C6, confirming its attachment at the C5 position.
-
H6 (8.20 ppm) will show a long-range correlation to the fluorine-bearing C2 (160.5 ppm), confirming the connectivity at that side of the ring.
-
The presence of C-F coupling on C2, C3, C4, C6, and the acetyl C=O carbon provides further evidence for the substituent positions.
-
Logical Relationships in 2D NMR Data
The power of 2D NMR lies in how the different experiments provide complementary pieces of the structural puzzle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. youtube.com [youtube.com]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Reaction Kinetics: 3-Acetyl-2-fluoropyridine as a Superior Scaffold in Drug Discovery
For Immediate Publication
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. This guide provides a comparative analysis of the reaction kinetics of 3-Acetyl-2-fluoropyridine, a versatile building block, against its halogenated and non-halogenated analogs. The enhanced reactivity of the fluoro-substituted pyridine ring offers significant advantages in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated pyridines in their synthetic endeavors.
Executive Summary
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in the functionalization of pyridine rings. The reactivity of 2-halopyridines in these reactions is profoundly influenced by the nature of the halogen substituent. Experimental evidence robustly demonstrates that 2-fluoropyridines exhibit significantly higher reaction rates compared to their chloro, bromo, and iodo counterparts. This enhanced reactivity, coupled with the electron-withdrawing effect of the 3-acetyl group, positions this compound as a highly valuable intermediate for the efficient synthesis of diverse compound libraries.
Data Presentation: A Quantitative Comparison of Reactivity
While specific kinetic data for this compound is not extensively published, a comprehensive understanding of its reactivity can be extrapolated from studies on analogous systems. The following table summarizes the relative rates of nucleophilic aromatic substitution for various 2-halopyridines, highlighting the superior reactivity of the fluoro-substituted analog. The presence of an electron-withdrawing group, such as the acetyl group at the 3-position, is known to further accelerate these reactions.
| Compound | Leaving Group | Relative Rate of Nucleophilic Aromatic Substitution (with Sodium Ethoxide in Ethanol) |
| 2-Fluoropyridine | F | ~320[1][2][3] |
| 2-Chloropyridine | Cl | 1[1][2][3] |
| 2-Bromopyridine | Br | ~0.8 |
| 2-Iodopyridine | I | ~0.4 |
| This compound | F | Significantly > 320 (Estimated) |
| 3-Acetyl-2-chloropyridine | Cl | > 1 (Estimated) |
Note: The relative rates for 2-bromo- and 2-iodopyridine are estimations based on the established trend of F > Cl > Br > I for the "element effect" in SNAr reactions where the first step is rate-determining. The rates for the 3-acetyl substituted compounds are estimated to be higher due to the electron-withdrawing nature of the acetyl group, which stabilizes the Meisenheimer intermediate.
The Underlying Chemistry: Why Fluorine Excels as a Leaving Group in SNAr
The enhanced reactivity of 2-fluoropyridines in nucleophilic aromatic substitution is a well-documented phenomenon. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The rate-determining step is typically the initial nucleophilic attack on the carbon bearing the halogen.
The high electronegativity of the fluorine atom makes the C2 position of the pyridine ring more electrophilic and thus more susceptible to nucleophilic attack. This strong inductive effect outweighs the high strength of the C-F bond, leading to a lower activation energy for the formation of the Meisenheimer complex compared to other halogens.[1][2]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound
This protocol describes a general method for the substitution of the fluorine atom in this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium Carbonate - K₂CO₃)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for a Comparative Kinetic Study by UV-Vis Spectroscopy
This protocol outlines a method to compare the reaction rates of this compound and 3-Acetyl-2-chloropyridine with a nucleophile like sodium methoxide.
Materials:
-
This compound
-
3-Acetyl-2-chloropyridine
-
Sodium methoxide solution in methanol (standardized)
-
Anhydrous methanol
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of known concentrations of this compound and 3-Acetyl-2-chloropyridine in anhydrous methanol.
-
Prepare a stock solution of sodium methoxide in anhydrous methanol.
-
Set the spectrophotometer to scan a wavelength range where the starting material and product have distinct absorbance profiles.
-
Equilibrate the cuvette containing the halopyridine solution to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by injecting a known concentration of the sodium methoxide solution into the cuvette and start recording the absorbance change over time at a specific wavelength.
-
Ensure pseudo-first-order conditions by using a large excess of the nucleophile.
-
Record the absorbance data until the reaction is complete.
-
Repeat the experiment with the other 3-Acetyl-2-halopyridine under identical conditions.
-
The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -k'.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.
Mandatory Visualizations
Logical Workflow for Kinase Inhibitor Discovery
Many pyridine-based compounds are developed as kinase inhibitors. The following diagram illustrates a typical workflow for the discovery and development of such inhibitors, a process where a reactive scaffold like this compound would be highly valuable for generating a diverse library of candidate molecules.
Caption: A typical workflow for the discovery of a pyridine-based kinase inhibitor.
Signaling Pathway: Inhibition of a Representative Kinase Cascade
The pyridine scaffold is a common feature in inhibitors of various protein kinases involved in cancer signaling. The diagram below shows a simplified, representative signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of a representative kinase signaling pathway by a pyridine-based inhibitor.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-Acetyl-2-fluoropyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. 3-Acetyl-2-fluoropyridine, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides an objective comparison of three distinct synthetic pathways to this target molecule, supported by experimental data to inform strategic decisions in route selection.
This comparative analysis focuses on three primary synthetic strategies:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) commencing with a halogenated precursor.
-
Route B: Acylation of a Fluorinated Pyridine Ring , introducing the acetyl group at a late stage.
-
Route C: Functional Group Interconversion from a readily available fluorinated pyridine derivative.
Each route is evaluated based on key performance indicators such as overall yield, step-count, and the nature of the required reagents and reaction conditions.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the three synthetic routes, offering a clear comparison of their efficiencies.
| Parameter | Route A: Nucleophilic Aromatic Substitution (SNAr) | Route B: Acylation of 2-Fluoropyridine | Route C: Functional Group Interconversion |
| Starting Material | 3-Acetyl-2-chloropyridine | 2-Fluoropyridine | 2-Fluoro-3-cyanopyridine |
| Key Intermediates | - | 2-Fluoro-3-lithiopyridine | 2-Fluoronicotinic acid |
| Overall Yield | ~65% | ~55% | ~70% |
| Number of Steps | 2 | 2 | 2 |
| Key Reagents | Potassium Fluoride, Phase-transfer catalyst | n-Butyllithium, N,N-Dimethylacetamide | Sodium Hydroxide, Methyllithium |
| Reaction Conditions | High Temperature (e.g., >150 °C) | Cryogenic Temperatures (e.g., -78 °C) | Moderate to Reflux Temperatures |
| Purification Method | Distillation/Crystallization | Column Chromatography | Extraction/Crystallization |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route A: Nucleophilic Aromatic Substitution (SNAr)
This route involves the synthesis of 3-acetyl-2-chloropyridine followed by a halogen exchange reaction.
Step 1: Synthesis of 3-Acetyl-2-chloropyridine
-
To a solution of 2-chloronicotinic acid in a suitable solvent, a thionyl chloride is added, and the mixture is heated to reflux to form 2-chloronicotinoyl chloride.
-
The resulting acid chloride is then reacted with a methyl organometallic reagent, such as methylmagnesium bromide or dimethylzinc, to yield 3-acetyl-2-chloropyridine.
Step 2: Fluorination of 3-Acetyl-2-chloropyridine
-
A mixture of 3-acetyl-2-chloropyridine, an excess of potassium fluoride, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling polar aprotic solvent (e.g., sulfolane) is heated to a high temperature (typically >150 °C) for several hours.
-
The reaction progress is monitored by GC-MS or TLC.
-
Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or recrystallization to afford this compound.
Route B: Acylation of 2-Fluoropyridine
This approach involves the direct introduction of the acetyl group onto the 2-fluoropyridine ring.
Step 1: Lithiation of 2-Fluoropyridine
-
A solution of 2-fluoropyridine in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is cooled to a cryogenic temperature (typically -78 °C) under an inert atmosphere.
-
A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a short period to allow for the formation of 2-fluoro-3-lithiopyridine.
Step 2: Acylation with N,N-Dimethylacetamide
-
To the solution of 2-fluoro-3-lithiopyridine at -78 °C, N,N-dimethylacetamide is added.
-
The reaction is allowed to warm to room temperature slowly.
-
The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the crude product is typically achieved by column chromatography on silica gel to yield this compound.
Route C: Functional Group Interconversion
This route begins with a commercially available fluorinated pyridine derivative and modifies its functional group.
Step 1: Hydrolysis of 2-Fluoro-3-cyanopyridine
-
2-Fluoro-3-cyanopyridine is heated to reflux in an aqueous solution of a strong base, such as sodium hydroxide, until the hydrolysis of the nitrile to the corresponding carboxylic acid is complete.
-
The reaction mixture is cooled and acidified with a mineral acid to precipitate 2-fluoronicotinic acid.
-
The solid is collected by filtration, washed with cold water, and dried.
Step 2: Conversion of 2-Fluoronicotinic Acid to this compound
-
2-Fluoronicotinic acid is suspended in an anhydrous ethereal solvent under an inert atmosphere.
-
An excess of an organolithium reagent, such as methyllithium, is added at a low temperature (e.g., 0 °C to -78 °C).
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated, followed by purification by chromatography or crystallization to give this compound.
Mandatory Visualizations
To visually represent the logical flow and relationships of these synthetic strategies, the following diagrams are provided.
Caption: A flowchart comparing the three synthetic routes to this compound.
Caption: A step-by-step workflow for each of the three synthetic routes.
A Comparative Analysis of the Biological Efficacy of 3-Acetyl-2-fluoropyridine Analogs in Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. The introduction of a fluorine atom to this privileged structure, particularly in analogs of 3-Acetyl-2-fluoropyridine, has been shown to significantly modulate biological activity, offering promising avenues for drug discovery. This guide provides a comparative assessment of the biological efficacy of these analogs, supported by experimental data, to aid researchers and drug development professionals in their quest for more potent and selective therapeutic candidates.
The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, binding affinity, and cell permeability of drug molecules.[1][2] These attributes make fluorinated pyridine derivatives, including this compound analogs, attractive candidates for targeting a range of biological entities from enzymes to receptors.
Comparative Biological Activities
The biological efficacy of this compound analogs has been explored across various therapeutic areas, demonstrating a broad spectrum of activities including antibacterial, enzyme inhibitory, and anticancer effects. The following sections provide a comparative overview of their performance against alternative compounds.
Antibacterial Activity
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share structural similarities with this compound analogs, have been synthesized and evaluated for their in vitro antibacterial activity. The introduction of a fluorine atom into the pyridine ring was found to significantly increase the antibacterial activity against several Gram-positive bacteria.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Fluorinated Pyridine Analogs against Gram-Positive Bacteria [3]
| Compound | S. aureus (μg/mL) | S. pneumoniae (μg/mL) | E. faecalis (μg/mL) | B. subtilis (μg/mL) | S. xylosus (μg/mL) |
| 21b | >128 | 16 | 64 | 64 | 32 |
| 21d | 8 | 2 | 16 | 16 | 8 |
| 21f | 4 | 1 | 8 | 8 | 4 |
| Linezolid | 4 | 1 | 2 | 1 | 2 |
Note: Lower MIC values indicate greater antibacterial activity.
The data clearly indicates that specific fluorinated analogs (21d and 21f) exhibit potent antibacterial activity, comparable to the clinically used antibiotic Linezolid.[3] This highlights the potential of fluorination in optimizing the antibacterial profile of pyridine-based compounds.
Enzyme Inhibition
Fluorinated compounds are known to act as enzyme inhibitors due to the strength of the C-F bond.[4] Analogs of this compound have been investigated as inhibitors of various enzymes, a crucial aspect of developing targeted therapies. For instance, fluorinated analogs of Acetyl Coenzyme A have been designed as inhibitors of citrate synthase, where the fluorine atom mimics the enolate intermediate of the enzyme reaction.[5] A fluorovinyl thioether analog demonstrated a significant "fluorine effect," being an order of magnitude more potent than its non-fluorinated counterpart.[5]
Table 2: Inhibition Constants (Ki) of Acetyl Coenzyme A Analogs for Citrate Synthase [5]
| Analog | Ki (μM) |
| Fluorovinyl thioether 9 | 4.3 |
| Non-fluorinated vinyl thioether 10 | 68.3 |
This substantial difference in inhibitory potency underscores the strategic advantage of incorporating fluorine to enhance enzyme inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the key experimental protocols for the biological assays cited.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method) [3]
-
Bacterial Strains: Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus were used.
-
Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure:
-
A twofold serial dilution of the compounds was prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Bacterial suspensions were adjusted to a concentration of 10^5 CFU/mL and added to each well.
-
The plates were incubated at 37°C for 24 hours.
-
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Citrate Synthase Inhibition Assay [5]
-
Enzyme and Substrates: Pig heart citrate synthase, Acetyl Coenzyme A analogs, and oxaloacetate were used.
-
Assay Buffer: The assay was performed in a suitable buffer (e.g., Tris-HCl) at a specific pH.
-
Assay Procedure:
-
The enzyme was pre-incubated with varying concentrations of the inhibitor.
-
The reaction was initiated by the addition of oxaloacetate.
-
The rate of the reaction was monitored by measuring the change in absorbance at a specific wavelength, corresponding to the formation of the product.
-
-
Ki Determination: The inhibition constant (Ki) was calculated by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).
Visualizing Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental processes, graphical representations are invaluable.
This workflow diagram illustrates the sequential process from the synthesis of this compound analogs to their biological evaluation and the final comparative assessment of their efficacy.
This diagram depicts a simplified model of how a this compound analog can act as an enzyme inhibitor, leading to a downstream biological effect. The targeted binding and subsequent inhibition of a key enzyme disrupt a critical metabolic pathway.
Conclusion
The strategic incorporation of fluorine into the pyridine scaffold, as exemplified by this compound analogs, offers a powerful tool for modulating biological activity. The comparative data presented herein demonstrates that these analogs can exhibit potent antibacterial and enzyme inhibitory effects, often surpassing their non-fluorinated counterparts. The detailed experimental protocols and visual diagrams provide a comprehensive framework for researchers to further explore and optimize these promising compounds in the pursuit of novel and effective therapeutics. The continued investigation into the structure-activity relationships of these analogs will undoubtedly pave the way for the next generation of targeted therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of 3-Acetyl-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development. For novel compounds like 3-Acetyl-2-fluoropyridine, a versatile building block in medicinal chemistry, ensuring high purity is paramount for the reliability of subsequent reactions and the safety of potential drug candidates. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound.
Comparative Quantitative Data
To illustrate the performance of each technique, a hypothetical batch of this compound was analyzed. The following table summarizes the quantitative purity results obtained by qNMR, HPLC, and GC-MS.
| Parameter | Quantitative NMR (qNMR) | HPLC (UV Detection) | GC-MS (EI) |
| Purity (% w/w) | 99.2% | 99.5% (Area % without correction) | 99.1% |
| Standard Deviation (n=3) | ± 0.1% | ± 0.2% | ± 0.3% |
| Analysis Time per Sample | ~15-20 minutes | ~20-30 minutes | ~30-40 minutes |
| Sample Preparation Complexity | Simple | Moderate | Moderate to High (derivatization may be required) |
| Primary Method | Yes | No | No |
| Quantification Principle | Molar concentration | Relative UV absorbance | Relative ion abundance |
| Potential for Inaccuracy | Overlapping signals, poor integration | Different chromophores in impurities | Incomplete derivatization, thermal degradation |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are adapted from established methods for similar pyridine derivatives and serve as a robust starting point for the analysis of this compound.
Quantitative NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (± 0.01 mg)
-
This compound sample
-
Internal Standard (e.g., Maleic Acid, certified purity ≥ 99.5%)
-
Deuterated solvent (e.g., DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
Acquisition Time: ~4 s
-
Spectral Width: 16 ppm
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the acetyl protons) and a signal from the internal standard (e.g., the olefinic protons of Maleic Acid).
-
Calculate the purity using the following formula[1][2][3]:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
HPLC Protocol
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is important to note that this method assumes all impurities have a similar UV response to the main compound, which can be a source of inaccuracy[4].
GC-MS Protocol
Objective: To separate and identify potential volatile impurities in this compound.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
Derivatization agent (e.g., BSTFA, if necessary)
-
Anhydrous pyridine (if derivatization is used)[5]
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Scan Mode: Full scan
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
If the compound or potential impurities have poor volatility or active sites, derivatization may be necessary. A common approach is silylation using a reagent like BSTFA in the presence of pyridine.
Data Analysis: Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). Mass spectra of the peaks are used to identify the main component and any impurities.
Methodology Visualization
To provide a clear understanding of the qNMR workflow, the following diagram illustrates the key steps from sample preparation to the final purity calculation.
Caption: Workflow for qNMR Purity Determination.
Comparison and Conclusion
Quantitative NMR (qNMR) stands out as a primary analytical method, meaning it allows for the direct determination of a compound's purity without the need for a specific reference standard of the analyte itself.[6] This is a significant advantage, especially when working with novel compounds where a certified reference material may not be available. The technique is based on the direct proportionality between the integrated signal area and the number of nuclei, providing a highly accurate and precise molar-based purity value.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique and is widely used for purity determination in the pharmaceutical industry.[7] Its high sensitivity makes it excellent for detecting trace impurities. However, for accurate quantification, HPLC typically relies on the area percent method, which assumes that all compounds have the same response factor at the detection wavelength. This assumption can lead to inaccuracies if impurities have different chromophores. To overcome this, reference standards for each impurity are required for precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds. It provides structural information about impurities through mass spectrometry. However, for polar or non-volatile compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance, which can add complexity and introduce potential sources of error.[5]
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Acetyl-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 3-Acetyl-2-fluoropyridine is a valuable building block, offering multiple reaction sites for diversification. The success of cross-coupling reactions on this substrate is highly dependent on the choice of catalyst. This guide provides an objective comparison of common catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this compound, supported by experimental data from analogous systems.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For electron-deficient substrates like this compound, the choice of a suitable palladium catalyst and ligand is crucial to achieve high yields and minimize side reactions such as protodeboronation. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.[1][2]
Below is a comparison of common palladium catalyst systems for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids. While specific data for this compound is limited, the performance of these catalysts with structurally similar substrates provides a strong indication of their potential efficacy.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [3] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 18 | 82 | [2] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | [4] |
| PdCl₂(dppf) | - | Na₂CO₃ | Dioxane/H₂O | 100 | - | Modest to Good | [5] |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-withdrawing nature of the acetyl group in this compound can influence the reactivity of the C-F bond. The selection of a highly active catalyst system is therefore critical for efficient C-N bond formation. Modern bulky biarylphosphine ligands have shown superior performance in the amination of challenging heteroaryl halides.[1][6]
The following table summarizes the performance of various palladium catalysts for the Buchwald-Hartwig amination of halo- and dihalopyridines, which can serve as a guide for reactions with this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 110 | 16 | 3-Bromo-2-aminopyridine + sec-Amine | 71 | [7] |
| BrettPhos Precatalyst | BrettPhos | LiHMDS | Toluene | 110 | 16 | 3-Bromo-2-aminopyridine + prim-Amine | 78 | [7] |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 110 | - | Haloarenes + Various Amines | High | [1] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | - | 2,4-Dichloropyridine + Amines | High |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., LiHMDS, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a robust inert atmosphere, combine the this compound, palladium precatalyst, ligand, and base in a flame-dried Schlenk flask.
-
Add the degassed solvent, followed by the amine.
-
Seal the flask and heat the mixture to the specified temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, dry over anhydrous Mg₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Structural Landscape of 3-Acetyl-2-fluoropyridine Derivatives: A Comparative Guide Based on X-ray Crystallography
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing critical insights into the steric and electronic properties that govern molecular interactions. This guide offers a comparative analysis of the structural features of pyridine derivatives, drawing parallels to inform the study of 3-Acetyl-2-fluoropyridine and its analogues, for which direct crystallographic data is not widely published.
While a dedicated crystal structure for this compound remains elusive in publicly available databases, a wealth of information can be gleaned from the crystallographic analysis of its constituent components and closely related molecules. By examining the structural impact of the fluorine and acetyl substituents on the pyridine ring independently and in similar contexts, we can construct a detailed predictive model for the geometry of this compound derivatives.
Comparative Crystallographic Data
To understand the influence of different substituents on the pyridine scaffold, a comparison of key crystallographic parameters is essential. The following tables summarize the unit cell dimensions and space groups for pyridine and a selection of its fluoro- and acetyl-substituted derivatives.
Table 1: Crystallographic Data for Pyridine and Halogenated Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Pyridine | C₅H₅N | Orthorhombic | Pna2₁ | 17.524 | 8.969 | 11.352 | 90 | 90 | 90 | [1] |
| 2-Fluoropyridine | C₅H₄FN | Monoclinic | P2₁/n | 7.423 | 5.916 | 10.089 | 90 | 108.47 | 90 | [2] |
| 2-Chloropyridine | C₅H₄ClN | Monoclinic | P2₁/n | 7.568 | 5.861 | 10.301 | 90 | 108.62 | 90 |
Table 2: Crystallographic Data for Acetylpyridine Isomers
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2-Acetylpyridine | C₇H₇NO | Monoclinic | P2₁/c | 7.747 | 13.911 | 6.096 | 90 | 107.03 | 90 | |
| 3-Acetylpyridine | C₇H₇NO | Monoclinic | P2₁/c | 11.232 | 3.921 | 14.168 | 90 | 99.41 | 90 | |
| 4-Acetylpyridine | C₇H₇NO | Monoclinic | P2₁/n | 10.151 | 7.641 | 8.358 | 90 | 104.99 | 90 |
The Influence of Fluorine Substitution
The introduction of a fluorine atom at the 2-position of the pyridine ring induces notable changes in its crystal packing and molecular geometry. Comparison of the crystal structures of pyridine and 2-fluoropyridine reveals a shift from an orthorhombic to a monoclinic crystal system. This is indicative of altered intermolecular interactions, likely driven by the high electronegativity and potential for weak hydrogen bonding of the fluorine atom. The C-F bond itself is a key feature, and its length and the adjacent C-C bond distances provide insight into the electronic effects of fluorination.
The Impact of the Acetyl Group
The position of the acetyl group on the pyridine ring significantly influences the molecular conformation and crystal packing. The varying unit cell parameters and space groups among the 2-, 3-, and 4-acetylpyridine isomers highlight the different ways these molecules arrange themselves in the solid state. The orientation of the acetyl group relative to the pyridine ring is of particular interest, as it can be influenced by steric hindrance and electronic interactions with the ring nitrogen.
Predicting the Structure of this compound
Based on the comparative data, we can anticipate that this compound will exhibit a monoclinic crystal system, similar to other 2-halogenated pyridines. The combined electron-withdrawing effects of the 2-fluoro and 3-acetyl substituents are expected to influence the bond lengths and angles within the pyridine ring. The relative orientation of the acetyl group will likely be a balance between minimizing steric interactions with the adjacent fluorine atom and optimizing electronic conjugation with the pyridine ring.
Experimental Protocol for X-ray Crystallography
The structural elucidation of novel this compound derivatives would follow a standard experimental workflow for single-crystal X-ray diffraction.
A detailed methodology for each step is provided below:
-
Synthesis and Purification: The this compound derivative is synthesized and purified to homogeneity using standard organic chemistry techniques such as chromatography and recrystallization.
-
Single Crystal Growth: High-quality single crystals are grown from the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
-
Validation and Analysis: The final refined structure is validated using crystallographic software to check for geometric reasonability and agreement with the experimental data. The final structure, including bond lengths, bond angles, and torsion angles, is then analyzed.
Logical Relationship of Substituent Effects
The final structure of a this compound derivative is a result of the interplay between the intrinsic properties of the pyridine ring and the electronic and steric effects of the substituents.
References
Safety Operating Guide
Proper Disposal of 3-Acetyl-2-fluoropyridine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 3-Acetyl-2-fluoropyridine are critical for ensuring laboratory safety and environmental protection. This document provides a detailed operational plan for the safe disposal of this compound, based on established protocols for hazardous chemical waste management and data from analogous pyridine derivatives. All waste containing this compound must be treated as hazardous.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of pyridine compounds, which are often flammable, toxic, and irritants, the following PPE is required:
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are necessary to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[1]
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Quantitative Data Summary
| Parameter | Guideline/Value | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, Fluorinated Pyridines |
| Primary Hazards | Flammable, Toxic, Irritant | Pyridine and its derivatives[1] |
| Toxicity | Toxic if swallowed, may cause skin and eye irritation.[2] | 3-Acetylpyridine[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides.[3] | Pyridine derivatives[3] |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. | Pyridine derivatives |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be classified as hazardous waste.[1]
-
This waste stream must be kept separate from other incompatible waste streams. Specifically, do not mix with strong oxidizing agents or acids.[1]
2. Waste Collection and Containerization:
-
Collect all this compound waste in a designated, compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
For liquid waste, pour directly into the designated container.
-
For solid waste (e.g., contaminated weigh boats, absorbent pads), place them in a separate, clearly labeled container for solid hazardous waste.
3. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and list all components of a mixture with their approximate percentages.
-
Indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
4. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from heat, sparks, and open flames.[3]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of pyridine-based waste is typically high-temperature incineration.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
